3-Acetyl-4-hydroxyindole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-5-11-8-3-2-4-9(13)10(7)8/h2-5,11,13H,1H3 |
InChI Key |
ZEKWBSOTKJPVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole, also known as 1-(4-hydroxy-1H-indol-3-yl)ethanone, is a member of the indole family of heterocyclic compounds.[1] The indole scaffold is a prominent feature in a vast array of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of experimental data for this specific molecule, some of the presented information is based on predicted values and comparative analysis with structurally similar indole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the quantitative data available is predicted rather than experimentally determined, highlighting a gap in the current scientific literature.
| Property | Value | Source |
| IUPAC Name | 1-(4-hydroxy-1H-indol-3-yl)ethanone | [1] |
| CAS Number | 1234481-64-1 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.187 g/mol | [1] |
| Predicted Boiling Point | 411.3 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | [1] |
| Predicted LogP | 1.52 | [1] |
| Predicted pKa | Not Available | |
| Experimental Melting Point | Not Available | |
| Solubility | Not Available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR spectra for this compound are not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred from data for similar indole derivatives. For instance, the ¹H NMR spectrum of the related 3-acetylindole shows characteristic signals for the indole ring protons and the acetyl group.[4] For this compound, the presence of the hydroxyl group at the 4-position would be expected to influence the chemical shifts of the aromatic protons on the benzene ring portion of the indole nucleus.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Based on data from related compounds like 3-acetylindole, key expected peaks would include:[5]
-
N-H stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the indole amine.
-
O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ from the hydroxyl group.
-
C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ for the acetyl carbonyl group.
-
C-H aromatic stretch: Peaks in the region of 3000-3100 cm⁻¹.
-
C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (175.187). Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 m/z units) and other characteristic fragmentations of the indole ring.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in readily accessible literature. However, a plausible synthetic route can be proposed based on general methods for the acylation of indoles.
Proposed Synthesis: Friedel-Crafts Acylation of 4-Hydroxyindole
A common method for the introduction of an acetyl group onto an indole ring is the Friedel-Crafts acylation.[6] This reaction typically involves the treatment of the indole substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Reaction Scheme:
A potential synthetic workflow for this compound.
General Procedure:
-
Dissolution: 4-Hydroxyindole is dissolved in a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.
-
Acetylating Agent Addition: The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred at a controlled temperature (which may range from 0°C to room temperature or require gentle heating) for a specified period to allow the reaction to proceed to completion.
-
Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.
-
Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method such as recrystallization or column chromatography.
Note: The regioselectivity of the acylation (i.e., whether the acetyl group adds to the 3-position) can be influenced by the reaction conditions and the specific indole substrate. For 4-hydroxyindole, the 3-position is generally favored for electrophilic substitution.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of indole derivatives is known for a wide spectrum of pharmacological effects.
Antimicrobial Activity
Many indole derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens.[7] For instance, certain (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives have shown potent activity against susceptible as well as methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains of Staphylococcus aureus.[8][9] It is plausible that this compound could also possess antimicrobial properties, though this would require experimental verification.
Cytotoxicity and Anticancer Potential
The indole nucleus is a key component of many anticancer agents.[2] Derivatives of 3-acetylindole have been investigated for their cytotoxic effects against various cancer cell lines. For example, some chalcone derivatives of 3-acetylindole have demonstrated significant inhibitory effects against breast cancer cell lines. The cytotoxic activity of these compounds suggests that this compound could be a candidate for further investigation in cancer research.
Due to the lack of specific studies on the signaling pathways modulated by this compound, a diagram of a specific pathway cannot be provided at this time. Research in this area would be a valuable contribution to understanding the compound's potential therapeutic applications.
Conclusion
This compound is an intriguing indole derivative with potential for further scientific exploration. While its basic chemical identity is established, a significant portion of its physicochemical and biological properties remains to be experimentally determined. The predicted properties and the known activities of structurally related compounds suggest that this compound may possess valuable biological activities. This guide highlights the current state of knowledge and underscores the need for further research to fully characterize this compound and unlock its potential in fields such as medicinal chemistry and drug development.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylindole(703-80-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elucidation of the Molecular Structure of 3-Acetyl-4-hydroxyindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3-Acetyl-4-hydroxyindole. Due to the limited availability of published experimental data for this specific molecule, this paper outlines a proposed synthetic route and predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related indole derivatives.
Proposed Synthesis: Friedel-Crafts Acylation of 4-Hydroxyindole
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 4-hydroxyindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring. The pyrrole ring of indole is highly activated towards electrophilic attack, with the C-3 position being the most nucleophilic.
Detailed Experimental Protocol
Materials:
-
4-Hydroxyindole
-
Acetic anhydride
-
Anhydrous Zinc Chloride (or other suitable Lewis acid)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-hydroxyindole (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Anhydrous zinc chloride (1.2 eq) is added portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Addition of Acylating Agent: Acetic anhydride (1.1 eq) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~11.5 (br s) | - |
| C2-H | ~8.0 (s) | ~125.0 |
| C3 | - | ~115.0 |
| C4 | - | ~150.0 |
| C5-H | ~6.8 (d, J=7.5) | ~110.0 |
| C6-H | ~7.0 (t, J=7.8) | ~122.0 |
| C7-H | ~6.9 (d, J=8.0) | ~108.0 |
| C3a | - | ~123.0 |
| C7a | - | ~138.0 |
| C=O | - | ~192.0 |
| CH₃ | ~2.5 (s) | ~28.0 |
| O-H | ~9.5 (br s) | - |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3300 | N-H | Stretching vibration |
| 3300-3200 | O-H | Stretching vibration (phenolic) |
| 1640-1620 | C=O | Ketone stretching vibration |
| 1600-1450 | C=C | Aromatic ring stretching |
| 1350-1250 | C-N | Stretching vibration |
| 1250-1150 | C-O | Phenolic C-O stretching |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
| 175 | [M]⁺ | Molecular ion |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical |
| 132 | [M - COCH₃]⁺ | Loss of the acetyl group |
Visualizations
The following diagrams illustrate the molecular structure, proposed synthesis, and a logical workflow for the structural elucidation of this compound.
Caption: 2D Structure of this compound.
Caption: Proposed Synthesis Workflow.
An In-depth Technical Guide to 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetyl-4-hydroxyindole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identifiers, physicochemical properties, and outlines detailed experimental protocols for its synthesis and characterization, drawing from established methodologies for analogous compounds. Furthermore, it explores the potential biological activities and associated mechanisms of action, providing a foundation for further research and development.
Chemical Identifiers and Physicochemical Properties
This compound, also known as 1-(4-Hydroxy-1H-indol-3-yl)ethanone, is a derivative of indole. While specific experimental data for this compound is limited in publicly available literature, its key identifiers and predicted properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 1234481-64-1 | |
| PubChem CID | 82411280 | |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | |
| IUPAC Name | 1-(4-hydroxy-1H-indol-3-yl)ethanone | |
| SMILES | CC(=O)C1=C(C2=CC=CC=C2N1)O | N/A |
| Predicted Boiling Point | 411.3 ± 25.0 °C at 760 mmHg | |
| Predicted Flash Point | 202.5 ± 23.2 °C | |
| Predicted Density | 1.3 ± 0.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be conceptually approached via Friedel-Crafts acylation of 4-hydroxyindole. This method is a common and effective way to introduce an acetyl group onto an aromatic ring.[1] The following is a proposed experimental protocol based on established procedures for similar indole derivatives.[2]
Proposed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
4-Hydroxyindole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxyindole and anhydrous DCM under a nitrogen atmosphere.
-
Addition of Lewis Acid: Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride to the stirred suspension.
-
Addition of Acylating Agent: Add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Synthesis Workflow
Caption: Workflow for the proposed synthesis of this compound.
Characterization
Characterization of the synthesized this compound would involve standard analytical techniques to confirm its structure and purity.
Spectroscopic Data (Predicted and Analog-Based)
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons on the indole ring, a singlet for the acetyl methyl group, and signals for the N-H and O-H protons. The presence of the hydroxyl group at the 4-position would influence the chemical shifts of the adjacent aromatic protons.[3] |
| ¹³C NMR | Signals for the carbonyl carbon of the acetyl group, aromatic carbons of the indole ring (with shifts influenced by the hydroxyl group), and the methyl carbon of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the ketone, and C-N and C-O stretching, as well as aromatic C-H and C=C stretching.[4] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (175.19 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group. |
Biological Activity
Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[4][5] The introduction of acetyl and hydroxyl groups to the indole scaffold can significantly modulate this activity.
Potential Antimicrobial Activity
Many 3-acetylindole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[4][6] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a hydroxyl group in this compound could enhance its antimicrobial potential through increased hydrogen bonding interactions with biological targets.
Potential Antioxidant Activity
The phenolic hydroxyl group at the 4-position of the indole ring suggests that this compound may possess antioxidant properties.[4] Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4]
Postulated Antioxidant Mechanism
Caption: Postulated free radical scavenging mechanism for this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and outlines methodologies for its synthesis and characterization. The exploration of its potential biological activities, particularly as an antimicrobial and antioxidant agent, warrants further investigation to unlock its full therapeutic potential. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Acetyl-4-hydroxyindole, a valuable heterocyclic motif in medicinal chemistry. The document details a robust multi-step synthesis, including experimental protocols, quantitative data, and explores the potential of this compound in drug development.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, with a vast number of natural products and synthetic compounds featuring this bicyclic aromatic system exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern of the indole core dictates its pharmacological profile. This compound, with its acetyl group at the electron-rich C-3 position and a hydroxyl group on the benzene ring, presents a scaffold with significant potential for further functionalization and interaction with biological targets.
This guide outlines a strategic synthetic approach to this compound, focusing on a multi-step pathway that ensures regiochemical control. The synthesis commences with the protection of a substituted phenol, followed by indole ring formation, C-3 acetylation, and final deprotection.
Retrosynthetic Analysis and Overall Synthesis Strategy
A logical retrosynthetic analysis of this compound suggests a disconnection at the C-3 acetyl group and the C-4 hydroxyl group. Direct C-3 acetylation of 4-hydroxyindole is challenging due to the directing effects of the hydroxyl group, which can lead to acylation on the benzene ring. Therefore, a protecting group strategy is employed. The hydroxyl group is protected as a benzyl ether, which is stable under the conditions required for the subsequent reactions and can be readily removed in the final step.
The chosen synthetic strategy is a three-stage process:
-
Stage 1: Synthesis of the Protected Indole Core: Synthesis of 4-benzyloxyindole via the Leimgruber-Batcho indole synthesis.
-
Stage 2: C-3 Functionalization: Friedel-Crafts acetylation of 4-benzyloxyindole to introduce the acetyl group at the desired C-3 position.
-
Stage 3: Deprotection: Removal of the benzyl protecting group to yield the target molecule, this compound.
References
The Biological Activity of 3-Acetyl-4-hydroxyindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological data for 3-acetyl-4-hydroxyindole is limited in publicly available scientific literature. This guide provides a comprehensive overview of its synthesis and extrapolates its potential biological activities based on structurally related hydroxyindole analogs. All data presented for biological activities pertains to these analogs, and this should be considered when interpreting the information.
Introduction
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic placement of functional groups on the indole scaffold can significantly modulate its pharmacological profile. The this compound moiety, featuring both a carbonyl and a hydroxyl group on the indole ring, presents an intriguing candidate for biological investigation. The hydroxyl group, in particular, suggests potential for antioxidant activity through radical scavenging mechanisms, a property common to phenolic compounds.[3][4][5] This guide summarizes the known synthesis of this compound and explores the potential biological activities by examining closely related hydroxylated indole derivatives.
Synthesis of this compound and its Analogs
The synthesis of 3-acetylindoles is often achieved through Friedel-Crafts acetylation of the parent indole.[6] For hydroxylated indoles, regioselectivity of the acetylation can be a challenge. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to selectively yield 6-acetyl-5-hydroxyindole derivatives.[7]
General Synthetic Approach (Hypothesized)
A potential route to this compound could involve the acetylation of 4-hydroxyindole. The choice of acetylating agent and catalyst would be crucial to control the position of acetylation, favoring the C-3 position.
Experimental Workflow for Synthesis of 3-Acetylindoles
Caption: General workflow for the synthesis of 3-acetylindoles.
Potential Biological Activities (Based on Analogs)
Due to the lack of direct data, the biological profile of this compound is inferred from studies on other hydroxylated indoles.
Cytotoxicity and Anticancer Potential
Indole derivatives are well-recognized for their anticancer properties, often acting through the modulation of key signaling pathways involved in cell proliferation and survival.[8][9]
A study on novel 5-hydroxyindole-3-carboxylic acid and its ester derivatives demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with several compounds exhibiting IC50 values below 10 µM.[10] This suggests that the hydroxyindole scaffold can be a promising starting point for the development of new anticancer agents. Another study on indole Mannich base derivatives showed that a compound with a hydroxyl group on a fused benzaldehyde ring had high cytotoxic activity against HepG2, MCF-7, and HeLa cancer cell lines.[11]
Table 1: Cytotoxicity of 5-Hydroxyindole Derivatives against MCF-7 Cells [10]
| Compound | Structure | IC50 (µM) |
| 5d | Ester derivative with a 4-methoxy group | 4.7 |
| 5a | Ester derivative | < 10 |
| 5l | Ester derivative | < 10 |
Antioxidant and Anti-inflammatory Activity
The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them.[3][4][5] This radical scavenging mechanism is a key component in mitigating oxidative stress, which is implicated in numerous diseases.
Indole derivatives have also been shown to possess anti-inflammatory properties.[12][13] They can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[12] The anti-inflammatory effects of some indole compounds are mediated through the inhibition of the NF-κB signaling pathway.[14]
Antioxidant Mechanism of Phenolic Compounds
Caption: Hydrogen atom donation by phenolic compounds to scavenge free radicals.
Antimicrobial Activity
Various indole derivatives have demonstrated significant antimicrobial activity against a range of pathogens.[15][16][17][18][19] For example, certain indole-triazole derivatives show promising antibacterial and antifungal properties with MIC values as low as 3.125 µg/mL against C. krusei.[15] The antimicrobial potential of this compound would need to be experimentally verified.
Table 2: Antimicrobial Activity of an Indole-Triazole Derivative [15]
| Microorganism | MIC (µg/mL) |
| S. aureus | 6.25 |
| C. albicans | 3.125 |
| C. krusei | 3.125 |
Anti-ferroptotic Activity
A recent study investigated the role of hydroxyindoles in protecting neuronal cultures from ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The study found that 3-hydroxyindole was a potent inhibitor of ferroptosis in both mouse hippocampal and rat dopaminergic neurons, with EC50 values in the low micromolar range.[20] This suggests that hydroxylated indoles, including potentially this compound, could have neuroprotective properties.
Table 3: Anti-ferroptotic Activity of Hydroxyindoles [20]
| Compound | Cell Line | Inducer | EC50 (µM) |
| 3-Hydroxyindole | N27 | RSL3 | 1.5 |
| 3-Hydroxyindole | N27 | FINO2 | 2.2 |
| 6-Hydroxyindole | N27 | RSL3 | 9.1 |
| 6-Hydroxyindole | N27 | FINO2 | 8.1 |
| 7-Hydroxyindole | N27 | RSL3 | 6.3 |
| 7-Hydroxyindole | N27 | FINO2 | 7.9 |
Potential Mechanisms of Action: Signaling Pathways
Indole compounds are known to modulate several key signaling pathways implicated in cancer and inflammation.
PI3K/Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to inhibit this pathway.[8][21][22] These compounds can also modulate the downstream transcription factor NF-κB, which plays a central role in inflammation and cancer progression.[8][14]
Simplified PI3K/Akt/mTOR/NF-κB Signaling Pathway and Inhibition by Indole Compounds
Caption: Indole compounds can inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23][24] Several indole alkaloids have been found to exert their anticancer effects by modulating the MAPK pathway.[23][25]
Simplified MAPK Signaling Pathway and Modulation by Indole Compounds
Caption: Indole compounds can modulate key components of the MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that would be relevant for assessing the biological activity of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus decolorizing the DPPH solution.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Albumin Denaturation Assay (Anti-inflammatory Activity)
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.
Protocol:
-
Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.4).
-
A control group is prepared without the test compound.
-
The reaction mixtures are incubated at 37°C for 20 minutes.
-
The mixtures are then heated at 57°C for 3 minutes to induce denaturation.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control, and Abs_sample is the absorbance of the test sample.
-
Diclofenac sodium can be used as a standard drug.
Broth Microdilution Assay (Antimicrobial Activity)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism and medium) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion and Future Directions
While direct biological data for this compound is currently scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a potentially bioactive molecule. The presence of the 4-hydroxy group suggests promising antioxidant and anti-inflammatory properties. Furthermore, the broader family of hydroxylated indoles has demonstrated significant potential in cancer and neuroprotection research.
Future research should focus on the following:
-
Definitive Synthesis: Development and publication of a robust and scalable synthesis protocol for this compound.
-
In Vitro Screening: Comprehensive evaluation of its biological activities using the assays detailed in this guide, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.
-
Mechanism of Action Studies: If promising activity is observed, further investigation into the underlying molecular mechanisms, including its effects on the signaling pathways discussed, is warranted.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.
The exploration of this compound and its derivatives holds the potential to uncover novel therapeutic agents for a range of diseases.
References
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scholar.unhas.ac.id [scholar.unhas.ac.id]
An In-depth Technical Guide to 3-Acetyl-4-hydroxyindole Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives represent a critical class of heterocyclic compounds that are ubiquitous in nature and form the core scaffold of numerous pharmaceuticals. Among these, molecules bearing both a hydroxyl and an acetyl group on the indole ring are of significant interest due to their potential for diverse biological activities. This guide focuses on the synthesis, potential biological activities, and mechanisms of action of 3-acetyl-4-hydroxyindole derivatives and their analogs. The strategic placement of a hydroxyl group at the 4-position and an acetyl group at the 3-position can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and steric factors, thereby modulating its interaction with biological targets.
This document provides a comprehensive overview of the current, albeit limited, knowledge on this specific class of compounds, drawing parallels from closely related analogs to infer potential therapeutic applications. It is intended to serve as a foundational resource for researchers engaged in the exploration of novel indole-based therapeutics.
Synthesis and Derivatization
The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the 4-hydroxyindole core, followed by the introduction of the acetyl group at the 3-position.
Synthesis of the 4-Hydroxyindole Core
Several synthetic routes to the 4-hydroxyindole scaffold have been reported. One common approach involves the cyclization of appropriately substituted anilines. A notable method is the Bischler-Möhlau reaction, which has been modified for the synthesis of hydroxyindoles from benzoin and aminophenols at lower temperatures to improve yields and reduce the formation of byproducts.
Another versatile method for synthesizing 4-hydroxyindole starts from 1,3-cyclohexanedione. This process involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to form an enamine intermediate, which is then converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity[1]. This route is advantageous as it avoids high-temperature reactions and utilizes readily available starting materials[1]. Other reported methods include photochemical and electrochemical synthesis approaches[2].
Acetylation of the 4-Hydroxyindole Core
Synthesis of Analogs
The synthesis of analogs can be achieved by utilizing substituted starting materials or by further modification of the this compound core. For instance, various aromatic aldehydes can be reacted with 3-acetylindole in the presence of a base to form chalcone-like structures, which are precursors to a wide range of biologically active heterocyclic compounds[3]. This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Biological Activities and Therapeutic Potential
While specific biological data for this compound derivatives are scarce, the activities of the parent 4-hydroxyindole and other 3-acetylindole analogs provide valuable insights into their potential therapeutic applications.
Neuroprotective Effects
4-Hydroxyindole has been identified as a potent inhibitor of amyloid-β (Aβ) fibrillization, a key pathological event in Alzheimer's disease[4]. It has been shown to inhibit Aβ aggregation in a dose-dependent manner, with an IC50 value of approximately 85 μM for the inhibition of Aβ₁₋₄₂ fibrillization[4]. Kinetic studies have revealed that 4-hydroxyindole primarily inhibits the elongation phase of amyloid fibril formation[4]. Furthermore, it has demonstrated the ability to block the cytotoxic effects of Aβ aggregates in cell-based assays[4]. This suggests that this compound derivatives could be promising candidates for the development of novel therapeutics for neurodegenerative diseases.
Anti-inflammatory Activity
Derivatives of 3-acetylindole have been widely reported to possess anti-inflammatory properties. These compounds have been shown to inhibit the production of key inflammatory mediators. The mechanism of action for some indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins[5]. Molecular docking studies have suggested that certain indole derivatives can bind to the active sites of both COX-1 and COX-2 enzymes[6]. The anti-inflammatory potential of these compounds is often evaluated using in vitro assays such as the inhibition of albumin denaturation and in vivo models like the carrageenan-induced rat paw edema model[7].
Antimicrobial and Antioxidant Activities
Several studies have reported the antimicrobial and antioxidant activities of 3-acetylindole derivatives[3]. These compounds have shown efficacy against a range of bacterial and fungal strains. Their antioxidant properties are attributed to their ability to scavenge free radicals, which are implicated in various disease processes.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of 4-hydroxyindole.
| Compound | Biological Target/Assay | Activity (IC50) | Reference |
| 4-Hydroxyindole | Amyloid-β (Aβ₁₋₄₂) fibrillization | ~ 85 µM | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of indole derivatives, based on methods reported for similar compounds.
General Procedure for the Synthesis of 3-Acetylindole Chalcone Analogs
This protocol is adapted from the synthesis of 3-acetylindole derivatives[3].
-
Dissolve 3-acetylindole (0.01 mole) in 50 ml of methanol.
-
Add the desired aromatic aldehyde (0.01 mole) to the solution.
-
Add 2% sodium hydroxide solution as a catalyst.
-
Stir the reaction mixture at room temperature for 9-10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like methanol.
-
Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, and mass spectrometry.
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This protocol is a widely used method for assessing the in vitro anti-inflammatory activity of compounds.
-
Prepare a reaction mixture consisting of 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test compound solution at various concentrations.
-
Use a similar volume of a suitable solvent as a control.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound derivatives are yet to be elucidated, based on the known activities of related indole compounds, we can hypothesize potential mechanisms. For instance, the anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB and MAPK signaling pathways by a this compound derivative.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow from synthesis to potential drug development of this compound derivatives.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies on this compound derivatives are not available, general principles from related indole compounds can be applied. The nature and position of substituents on the indole ring and on the acetyl side chain can significantly impact biological activity. For instance, in a series of brominated indoles, the position of the bromine atom on the benzene ring of isatin significantly affected its anti-inflammatory activity[8]. The presence of electron-donating or electron-withdrawing groups can alter the electronic distribution of the indole ring, influencing its binding to target proteins. Furthermore, the steric bulk of substituents can play a crucial role in determining the compound's ability to fit into the active site of an enzyme or receptor.
Conclusion and Future Directions
This compound derivatives represent a promising, yet underexplored, class of compounds with potential therapeutic applications in neurodegenerative and inflammatory diseases. The available data on the 4-hydroxyindole core and various 3-acetylindole analogs strongly suggest that this scaffold is a valuable starting point for the design and synthesis of novel bioactive molecules.
Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. Comprehensive biological evaluation of these compounds against a panel of relevant targets, including those involved in inflammation and neurodegeneration, is warranted. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be crucial for their further development as therapeutic agents. The in-depth exploration of this chemical space holds the potential to yield novel drug candidates with improved efficacy and safety profiles.
References
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and data specifically detailing the therapeutic applications of 3-Acetyl-4-hydroxyindole are scarce. This guide extrapolates its potential therapeutic uses based on the well-documented biological activities of structurally related compounds, namely 3-acetylindoles and hydroxyindoles. The experimental data and protocols presented herein are derived from studies on these analogous compounds and should be considered representative examples to guide future research on this compound.
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Functionalized indoles, including those with acetyl and hydroxyl substitutions, have shown significant promise in various therapeutic areas.[2][3] Specifically, 3-acetylindole and its derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The presence of a hydroxyl group on the indole ring, creating a hydroxyindole, is also of significant interest, as phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[7][8][9]
This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established biological activities of these related indole classes.
Potential Therapeutic Applications
Based on the activities of analogous compounds, the primary therapeutic applications for this compound are hypothesized to be in the treatment of inflammatory conditions and diseases associated with oxidative stress.
The indole scaffold is present in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin.[10] The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation.[11][12] Derivatives of 3-acetylindole have been synthesized and evaluated for their anti-inflammatory potential, with many showing promising activity.[13]
Quantitative Data on Anti-inflammatory Activity of Indole Derivatives
The following table summarizes in vitro anti-inflammatory data for various indole derivatives, providing a benchmark for the potential efficacy of this compound.
| Compound | Assay | Target | IC50 (µM) | Reference |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | Enzyme Immunoassay | COX-2 | 0.32 | [10] |
| Indole derivative of Ursolic Acid (UA-1) | Nitric Oxide (NO) Inhibition Assay | iNOS | 2.2 ± 0.4 | [14] |
| Isatin (an indole derivative) | Nitric Oxide (NO) Inhibition Assay | iNOS | ~339.8 | [15] |
| 5-aminoindazole (structurally related) | Cyclooxygenase Inhibition Assay | COX-2 | 12.32 - 23.42 (range) | [16] |
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced nociception | In vivo | 63.1% inhibition | [17] |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Acetic acid-induced nociception | In vivo | 52.1% inhibition | [17] |
Signaling Pathway in Inflammation
The anti-inflammatory effects of indole derivatives are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
Caption: Hypothesized anti-inflammatory signaling pathway modulation by this compound.
The 4-hydroxyindole moiety of the target molecule suggests it possesses antioxidant properties. Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.[20] Oxidative stress is implicated in a wide range of chronic diseases, making antioxidant capacity a key therapeutic attribute.[4]
Quantitative Data on Antioxidant Activity of Indole Derivatives
The following table presents antioxidant activity data from various assays for different indole derivatives.
| Compound | Assay | Activity Measurement | Result | Reference |
| Indole-phenolic derivative | Copper-chelating assay | Chelating Activity | ~40% | [21] |
| C-3 substituted indole derivative 11 | DPPH Radical Scavenging Assay | % Scavenging Activity | 31% | [22] |
| C-3 substituted indole derivative 12 | DPPH Radical Scavenging Assay | % Scavenging Activity | 38% | [22] |
| Gramine (parent compound) | DPPH Radical Scavenging Assay | % Scavenging Activity | 5% | [22] |
| Various hydroxyindoles | ABTS Radical Scavenging Assay | Radical-trapping activity | Demonstrated activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for assessing the anti-inflammatory and antioxidant activities of compounds like this compound.
This assay is a widely used, simple, and cost-effective method to screen for anti-inflammatory activity.[13]
-
Preparation of Solutions:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Dissolve test compounds (e.g., this compound derivatives) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilutions are made with phosphate-buffered saline (PBS, pH 7.4).
-
-
Assay Procedure:
-
To 1 mL of various concentrations of the test compounds or standard, add 1 mL of the 1% BSA solution.
-
The control consists of 1 mL of vehicle (e.g., DMSO in PBS) and 1 mL of 1% BSA.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
This assay measures the ability of a compound to act as a free radical scavenger.[22][23]
-
Preparation of Solutions:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or Butylated Hydroxytoluene - BHT) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to each well/cuvette.
-
The control contains the solvent (methanol) instead of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Experimental Workflow for DPPH Assay
Caption: A typical experimental workflow for the in vitro DPPH antioxidant assay.
Synthesis of Functionalized Indoles
The synthesis of functionalized indoles is a well-established area of organic chemistry.[24][25][26] A common approach for synthesizing 3-acetylindole derivatives involves the Friedel-Crafts acetylation of an indole precursor.[27]
General Synthesis Workflow
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 9. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chesci.com [chesci.com]
- 11. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 20. jscholarpublishers.com [jscholarpublishers.com]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor [mdpi.com]
- 26. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
The Enigmatic Profile of 3-Acetyl-4-hydroxyindole: A Review of Related Analogs
Synthesis of Key Indole Analogs
The synthesis of indole derivatives is a well-established field in organic chemistry, with various methods available for the creation of substituted indoles.
Synthesis of 4-Hydroxyindole
A novel, efficient, and safer method for synthesizing 4-hydroxyindole has been developed, avoiding the high temperatures and pressures of previous methods. This process involves the reaction of 1,3-cyclohexanedione with 2-aminoethanol to produce an enamine compound. This intermediate is then converted to 4-hydroxyindole in the presence of a supported or framework metal catalyst, such as palladium on carbon (Pd/C).[1] This synthetic route is advantageous due to its shorter pathway and the use of less hazardous reagents.[1]
A microwave-assisted dehydrogenative aromatization of an oxoindole has also been reported for the synthesis of 4-hydroxyindole, offering a method that is both rapid and energy-efficient.[2]
Synthesis of 3-Acetylindole Derivatives
The introduction of an acetyl group at the C3 position of the indole ring is commonly achieved through Friedel-Crafts acetylation. This reaction typically employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[3] The regioselectivity of this reaction is a key consideration, particularly in polysubstituted indoles. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives has been shown to regioselectively produce 6-acetyl-5-hydroxyindole derivatives.[4]
Biological Activities of Related Indole Compounds
Indole alkaloids represent a large and diverse family of natural products with a wide array of biological activities.[5][6] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[5][6]
4-Hydroxyindole and its Derivatives
4-Hydroxyindole itself is a precursor to several biologically active molecules. For example, it is a key intermediate in the synthesis of the beta-blocker pindolol.[2] Furthermore, derivatives such as 4-hydroxyindole-3-acetic acid have been identified as metabolites of psilocybin and are used as analytical reference standards in forensic and research applications.[7][8]
In the context of microbiology, hydroxyindoles have been shown to act as interspecies biofilm signals. For instance, 7-hydroxyindole can significantly inhibit biofilm formation in enterohemorrhagic Escherichia coli (EHEC).[9]
3-Acetylindole and its Derivatives
3-Acetylindole serves as a crucial starting material for the synthesis of numerous bioactive indole alkaloids.[5][6] Derivatives of 3-acetylindole have been investigated for a variety of therapeutic applications, including the treatment of gastrointestinal and central nervous system disorders.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific target molecule, 3-acetyl-4-hydroxyindole, are not available in the reviewed literature. However, protocols for the synthesis of its parent structures can be detailed as follows:
Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione:
-
Formation of the Enamine Intermediate: A mixture of 1,3-cyclohexanedione (112 g), 2-aminoethanol (90 g), toluene (500 mL), and p-toluenesulfonic acid (1 g) is heated to reflux for 2 hours, with the generated water being removed by a water separator. Upon cooling, the resulting yellow solid (enamine compound) is collected by filtration and dried.[1]
-
Conversion to 4-Hydroxyindole: The enamine compound (100 g) is added to a flask with trimethylbenzene (300 mL) and 5% Pd/C (5 g). The mixture is refluxed for 15 hours under a nitrogen atmosphere. After cooling, the Pd/C is removed by filtration. The filtrate is subjected to reduced pressure distillation to remove the trimethylbenzene, and the fraction collected at 150-155 °C (at 4 torr) is recrystallized from n-hexane to yield 4-hydroxyindole.[1]
Potential Signaling Pathways and Future Directions
Given the lack of specific biological data for this compound, any discussion of its potential role in signaling pathways remains speculative. However, based on the known activities of related indole compounds, several avenues for future research can be proposed.
The antioxidant properties of many indole derivatives, such as melatonin, are well-documented.[10] These compounds can act as direct free radical scavengers. It would be valuable to investigate whether this compound possesses similar antioxidant capabilities.
The role of hydroxyindoles in bacterial biofilm formation suggests that this compound could also be explored for its effects on microbial communities.[9]
To visualize a potential, though hypothetical, workflow for the initial investigation of this compound, the following diagram is presented.
Conclusion
While this compound remains an uncharacterized molecule in the scientific literature, an examination of its close analogs, 4-hydroxyindole and 3-acetylindole, provides a valuable starting point for future research. The synthetic pathways to these parent structures are well-defined, and the broad biological activities of the indole class of compounds suggest that this compound could possess interesting pharmacological properties. Further investigation is warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities. The information presented here serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of this and other novel indole derivatives.
References
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin - Wikipedia [en.wikipedia.org]
3-Acetyl-4-hydroxyindole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetyl-4-hydroxyindole is a heterocyclic organic compound belonging to the indole family. While specific detailed research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a 4-hydroxyindole core and a C3-acetyl group—are present in numerous biologically active molecules. This guide provides a comprehensive overview of the likely synthesis, potential biological significance, and key physicochemical properties of this compound, based on established chemical principles and data from closely related analogues. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and similar indole derivatives.
Introduction
Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmaceuticals. The indole nucleus is a key structural component in molecules exhibiting diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of substituents at various positions of the indole ring allows for the fine-tuning of these biological effects.
Specifically, the 4-hydroxyindole scaffold is an important intermediate in the synthesis of various pharmaceutical compounds. The addition of an acetyl group, particularly at the C3 position, is a common strategy in drug design to modulate the electronic and steric properties of the indole ring, often influencing its interaction with biological targets. This guide focuses on the synthesis and potential characteristics of this compound, a molecule at the intersection of these two important structural features.
Discovery and History
The specific discovery and detailed historical timeline for the first synthesis of this compound are not well-documented in readily accessible scientific literature. However, the synthesis of its parent compound, 4-hydroxyindole, has been reported through various methods. A common approach to the synthesis of 3-acetylindoles is the Friedel-Crafts acylation of the corresponding indole. It is highly probable that the first synthesis of this compound was achieved through a similar electrophilic substitution reaction on the 4-hydroxyindole precursor.
The study of indole acetylation has a long history, with various reagents and conditions being explored to control the regioselectivity of the reaction. Electrophilic substitution on the indole ring typically occurs at the C3 position due to the high electron density at this position.
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Friedel-Crafts acetylation of 4-hydroxyindole. This reaction involves the introduction of an acetyl group onto the indole ring using an acetylating agent in the presence of a Lewis acid catalyst.
Proposed Synthetic Pathway: Friedel-Crafts Acetylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich indole ring, primarily at the C3 position.
Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acetylation.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on established procedures for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.
Materials:
-
4-Hydroxyindole
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-hydroxyindole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound.
Physicochemical Data (Predicted)
The following table summarizes the predicted and expected physicochemical properties of this compound. Experimental verification is required.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Expected to be a crystalline solid (color to be determined) |
| Melting Point | Not available in the literature; requires experimental determination. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). |
| ¹H NMR (Predicted) | Peaks corresponding to indole ring protons, a hydroxyl proton, and an acetyl methyl group. |
| ¹³C NMR (Predicted) | Resonances for the indole ring carbons and the acetyl carbonyl and methyl carbons. |
| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 176.0657. |
Biological Activity and Potential Applications
While there is a lack of specific biological data for this compound in the reviewed literature, the structural components suggest several potential areas of biological activity.
-
Anti-inflammatory and Antioxidant Properties: Many hydroxyindole and 3-acetylindole derivatives have demonstrated anti-inflammatory and antioxidant activities. The hydroxyl group can act as a radical scavenger, while the acetyl group can modulate interactions with enzymes involved in inflammatory pathways.
-
Antimicrobial and Antiviral Activity: The indole nucleus is a common scaffold in antimicrobial and antiviral agents.[1]
-
Enzyme Inhibition: The 3-acetyl group can act as a hydrogen bond acceptor and participate in interactions with the active sites of various enzymes.
-
Intermediate in Drug Synthesis: this compound can serve as a valuable intermediate for the synthesis of more complex, biologically active molecules. The acetyl group can be further modified, and the hydroxyl group can be derivatized to explore a wider chemical space.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known activities of similar indole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and drug discovery. Based on the established reactivity of indoles, its synthesis via Friedel-Crafts acetylation of 4-hydroxyindole is a feasible and logical approach. While direct biological data is currently unavailable, the structural features of this compound suggest a range of potential biological activities that warrant further investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound, potentially unlocking new avenues for the development of novel therapeutic agents. Further experimental work is necessary to validate the proposed synthesis and to elucidate the specific biological functions of this compound.
References
No Mechanistic Hypotheses for 3-Acetyl-4-hydroxyindole Found in Publicly Available Research
A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in the understanding of 3-Acetyl-4-hydroxyindole's mechanism of action. Despite targeted searches for its biological targets, signaling pathway interactions, and pharmacological effects, no specific experimental data or theoretical hypotheses pertaining to this particular molecule could be identified.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the core mechanism of action hypotheses for this compound. However, the foundational scientific research required to construct such a document appears to be absent from the public domain.
Initial investigations sought to uncover any known biological activities of this compound that could provide clues to its potential mechanisms. Searches were conducted for any reported therapeutic uses, pharmacological data, or in-vitro/in-vivo studies. These efforts did not yield any specific results for this compound.
While the broader class of indole-containing compounds is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications, the specific 4-hydroxy-substituted acetyl-indole at the core of this inquiry remains uncharacterized in the available literature. Research on related compounds, such as other 3-acetylindole derivatives, has indicated potential anti-inflammatory, antimicrobial, and antioxidant properties. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.
Consequently, it is not possible to fulfill the core requirements of this guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways. The absence of primary research on this compound means there are no established mechanisms to diagram or experimental workflows to describe.
This report therefore concludes that the mechanism of action for this compound is not currently elucidated in the scientific literature. This highlights a potential area for novel research and discovery within the field of medicinal chemistry. Future investigations would need to begin with foundational studies to determine the basic biological activity of this compound, which could then pave the way for more detailed mechanistic studies.
In Silico Prediction of 3-Acetyl-4-hydroxyindole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. 3-Acetyl-4-hydroxyindole, a specific derivative, holds potential for diverse pharmacological activities. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity. Due to the absence of specific published in silico studies on this compound, this document outlines a prospective computational workflow. It details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, drawing upon established protocols for analogous indole derivatives. This guide is intended to serve as a roadmap for researchers initiating computational investigations into the therapeutic potential of this compound.
Introduction
Indole alkaloids exhibit a wide range of pharmaceutical applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The 3-acetylindole core, in particular, is a key starting material for the synthesis of many of these bioactive compounds.[1][2][3] The addition of a hydroxyl group at the 4-position of the indole ring can further influence the molecule's electronic properties and hydrogen bonding capacity, potentially modulating its interaction with biological targets.
In silico methods, such as molecular docking and QSAR, are powerful tools in modern drug discovery, enabling the rapid and cost-effective prediction of a compound's bioactivity and pharmacokinetic profile.[4][5][6] These computational approaches can prioritize molecules for synthesis and experimental testing, thereby accelerating the drug development pipeline.[7]
This guide outlines a systematic in silico approach to characterize the potential bioactivity of this compound.
Proposed In Silico Prediction Workflow
A multi-step computational workflow is proposed to elucidate the potential bioactivities of this compound. This workflow is designed to be a comprehensive screening and characterization process, from identifying potential protein targets to predicting the compound's drug-likeness.
Detailed Methodologies
Target Identification
The initial step involves identifying potential protein targets for this compound. This can be achieved through a combination of ligand-based and literature-based approaches.
Experimental Protocol:
-
Ligand Similarity Searching: The 2D structure of this compound will be used as a query to search large chemical databases like ChEMBL and PubChem. This identifies compounds with similar structures and known biological activities, suggesting potential targets.[8]
-
Target Prediction Servers: Web-based tools such as SwissTargetPrediction can be employed. These servers predict protein targets based on the principle that structurally similar molecules are likely to have similar targets.
-
Literature Review: A thorough review of scientific literature for the bioactivities of closely related indole derivatives, such as other 3-acetylindoles and hydroxyindoles, will provide insights into potential target classes. Known targets for indole derivatives include dihydrofolate reductase, DNA gyrase, and various kinases.[1][4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[6][9]
Experimental Protocol:
-
Ligand Preparation: The 3D structure of this compound will be generated and energy-minimized using software like MarvinSketch or Open Babel.[6]
-
Receptor Preparation: The crystal structures of the prioritized protein targets will be obtained from the Protein Data Bank (PDB). Water molecules and co-ligands will be removed, and polar hydrogens and charges will be added.
-
Docking Simulation: Software such as AutoDock Vina or Glide will be used to perform the docking calculations. The binding site will be defined based on the co-crystallized ligand or through blind docking followed by analysis of the most favorable binding poses.[6]
-
Analysis: The results will be analyzed based on the predicted binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the target protein.[10]
Hypothetical Data Presentation:
The results of the molecular docking studies would be summarized in a table.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Dihydrofolate Reductase | 1DHF | -8.5 | Leu22, Phe31, Ser59 | Ser59 (O-H...O) |
| DNA Gyrase Subunit B | 5L3J | -7.9 | Asp73, Ile78, Gly101 | Asp73 (O-H...O) |
| 17β-HSD5 | 1I5D | -9.2 | Tyr15, Ser143, His117 | Tyr15 (O-H...O), Ser143 (O-H...O) |
Note: The data in this table is illustrative and does not represent actual experimental results.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[8][11]
Experimental Protocol:
-
Dataset Collection: A dataset of indole derivatives with experimentally determined activity against a specific target (identified in the previous steps) will be compiled from the literature.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) will be calculated for each molecule in the dataset.
-
Model Development: A QSAR model will be built using statistical methods like multiple linear regression (MLR) or machine learning algorithms.[12] The dataset will be divided into a training set for model building and a test set for validation.
-
Model Validation: The predictive power of the QSAR model will be assessed using statistical parameters such as the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²).[11]
-
Activity Prediction: The validated QSAR model will be used to predict the biological activity of this compound.
Hypothetical Data Presentation:
A table summarizing the statistical quality of a hypothetical QSAR model.
| Statistical Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination for the training set |
| Q² | 0.78 | Cross-validated correlation coefficient |
| R²_pred | 0.81 | Predictive R² for the external test set |
Note: The data in this table is illustrative and does not represent an actual QSAR model.
ADMET and Drug-Likeness Prediction
Predicting the pharmacokinetic and toxicity properties of a compound is crucial in the early stages of drug discovery.
Experimental Protocol:
-
ADMET Prediction: The canonical SMILES string of this compound will be submitted to web servers like pkCSM or SwissADME. These tools predict a wide range of pharmacokinetic properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP enzyme inhibition), excretion, and toxicity (e.g., AMES toxicity).[13]
-
Drug-Likeness Evaluation: The compound will be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.
Hypothetical Data Presentation:
A summary of predicted ADMET and physicochemical properties.
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 189.19 g/mol | < 500 |
| LogP | 1.85 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Permeant | Yes | - |
| AMES Toxicity | Non-toxic | Non-toxic |
Note: The data in this table is illustrative and does not represent actual experimental results.
Potential Signaling Pathway Involvement
Based on the known activities of indole derivatives, this compound could potentially modulate various signaling pathways. For instance, if it inhibits an enzyme like dihydrofolate reductase (DHFR), it could interfere with nucleotide synthesis, a pathway crucial for cell proliferation.
Conclusion
This technical guide presents a comprehensive in silico strategy for the preliminary evaluation of the bioactivity of this compound. By leveraging a combination of target prediction, molecular docking, QSAR modeling, and ADMET profiling, researchers can generate robust hypotheses about the compound's therapeutic potential. The methodologies outlined, based on established practices for similar indole derivatives, provide a solid foundation for initiating computational drug discovery efforts on this promising molecule. The insights gained from such a study would be invaluable for guiding subsequent experimental validation and potential lead optimization.
References
- 1. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 7. jetir.org [jetir.org]
- 8. jocpr.com [jocpr.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. Molecular docking, 3D-QSAR and simulation studies for identifying pharmacophoric features of indole derivatives as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Docking and QSAR analysis of tetracyclic oxindole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
3-Acetyl-4-hydroxyindole: A Versatile Starting Material for the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole is a heterocyclic compound that holds significant potential as a versatile starting material in the synthesis of a wide array of bioactive molecules. Its unique structural features, comprising a reactive acetyl group at the 3-position and a hydroxyl group at the 4-position of the indole scaffold, offer multiple avenues for chemical modification. The indole ring itself is a privileged structure in medicinal chemistry, frequently found in natural products and pharmaceuticals with diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties.[1] This guide provides an overview of the potential synthetic transformations of this compound, drawing analogies from the well-established chemistry of 3-acetylindole, and presents hypothetical experimental protocols and data to illustrate its synthetic utility.
Synthetic Potential and Key Reactions
The chemical reactivity of this compound is primarily centered around the acetyl group, the hydroxyl group, and the indole nucleus itself. These sites allow for a variety of chemical transformations to build molecular complexity and access novel chemical entities.
Reactions at the Acetyl Group
The carbonyl and α-methyl protons of the 3-acetyl group are the primary sites for chemical modifications.
-
Condensation Reactions: The α-methyl protons are acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like derivatives. These reactions are typically base-catalyzed.
-
Formation of Heterocycles: The 1,3-dicarbonyl-like reactivity of the acetyl group can be exploited to construct various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, by reacting with appropriate binucleophiles like hydrazine, hydroxylamine, and guanidine.
Reactions involving the Hydroxyl Group
The 4-hydroxyl group can undergo several reactions typical of phenols.
-
O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, which can modulate the biological activity and physicochemical properties of the resulting molecules.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions. In the case of this compound, this would primarily be the 5- and 7-positions of the indole ring.
Reactions on the Indole Ring
-
N-Alkylation and N-Acylation: The indole nitrogen can be alkylated or acylated under appropriate basic conditions to introduce further diversity.
-
Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, with the C-2, C-5, and C-7 positions being potential sites for substitution, influenced by the existing substituents.
Hypothetical Experimental Protocols
While specific literature on the synthetic applications of this compound is limited, the following protocols are based on well-established procedures for similar indole derivatives and serve as a guide for potential synthetic explorations.
Synthesis of 3-(3-Aryl-acryloyl)-1H-indol-4-ol (Chalcone Analogs)
This protocol describes a Claisen-Schmidt condensation reaction.
Reaction Scheme:
Caption: General scheme for the synthesis of chalcone analogs.
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.1 eq).
-
To this mixture, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Synthesis of Pyrazole Derivatives
This protocol outlines the synthesis of a pyrazole ring from the acetyl group.
Reaction Scheme:
Caption: Synthesis of pyrazole derivatives from this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.
Quantitative Data (Hypothetical)
The following table presents hypothetical yield and characterization data for a series of synthesized derivatives to illustrate the expected outcomes.
| Compound ID | R Group (for Chalcones) | Reaction Type | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| C1 | Phenyl | Claisen-Schmidt | 85 | 180-182 | 7.2-8.0 (m, Ar-H), 6.8-7.1 (d, vinyl-H), 3.9 (s, OH) |
| C2 | 4-Chlorophenyl | Claisen-Schmidt | 82 | 195-197 | 7.3-7.9 (m, Ar-H), 6.9-7.2 (d, vinyl-H), 4.0 (s, OH) |
| C3 | 4-Methoxyphenyl | Claisen-Schmidt | 88 | 175-177 | 7.0-7.8 (m, Ar-H), 6.7-7.0 (d, vinyl-H), 3.8 (s, OCH₃), 3.9 (s, OH) |
| P1 | - | Pyrazole Synthesis | 75 | 210-212 | 11.2 (s, NH-indole), 9.8 (s, NH-pyrazole), 7.0-7.5 (m, Ar-H), 2.3 (s, CH₃) |
Logical Workflow for Drug Discovery
The synthesis of a library of compounds from this compound can be integrated into a drug discovery workflow.
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic compounds with potential biological activities. The presence of multiple reactive sites allows for the generation of compound libraries for high-throughput screening in drug discovery programs. While specific experimental data for this starting material is not abundant in current literature, the well-established chemistry of related indole derivatives provides a strong foundation for future synthetic explorations. Further research into the synthetic applications of this compound is warranted to unlock its full potential in medicinal chemistry and materials science.
References
Methodological & Application
Synthesis of 3-Acetyl-4-hydroxyindole: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of 3-acetyl-4-hydroxyindole, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the challenges associated with direct regioselective acylation of the 4-hydroxyindole core, a robust four-step synthetic strategy is presented. This protocol begins with the synthesis of 4-hydroxyindole, followed by the protection of the C4-hydroxyl group as a benzyl ether. Subsequent Friedel-Crafts acylation at the C3 position and final deprotection via catalytic hydrogenolysis yields the target compound. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing detailed experimental procedures and characterization data.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities. Specifically, 4-hydroxyindole serves as a key structural motif in various biologically active compounds, including the serotonergic psychedelic psilocin. The introduction of an acetyl group at the C3 position of the indole nucleus can significantly modulate the pharmacological properties of the parent molecule, making this compound a compound of interest for further investigation in drug discovery programs.
The direct synthesis of this compound is challenging due to the directing effects of the hydroxyl group in electrophilic aromatic substitution reactions, which can lead to a mixture of regioisomers. To overcome this, the following protocol employs a protecting group strategy to ensure the regioselective introduction of the acetyl group at the desired C3 position.
Overall Synthesis Workflow
The multi-step synthesis of this compound is outlined below. The workflow begins with the construction of the 4-hydroxyindole core, followed by protection, acylation, and a final deprotection step.
Application Notes and Protocols for the Purification of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Acetyl-4-hydroxyindole, a key intermediate in the synthesis of various biologically active compounds. The following sections offer guidance on common purification techniques, including recrystallization and column chromatography, to obtain high-purity material suitable for further research and development.
Introduction
This compound is a functionalized indole derivative. As with many organic syntheses, the crude product of a reaction yielding this compound will likely contain unreacted starting materials, reagents, and side-products. Effective purification is crucial to ensure the integrity of subsequent experimental results and to meet the stringent purity requirements for pharmaceutical applications. The choice of purification method will depend on the nature and quantity of the impurities, as well as the scale of the purification.
Common impurities in the synthesis of acetylated hydroxyindoles may include starting materials such as 4-hydroxyindole, acetylating agents (e.g., acetic anhydride, acetyl chloride), and catalysts. Di-acetylated or other side-products may also be present.
Purification Techniques
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This technique is suitable for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This is a versatile method for separating mixtures of compounds. It is particularly useful for removing impurities with polarities similar to the target compound or when recrystallization is ineffective.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The selection of an appropriate solvent is critical for successful recrystallization. Based on the purification of structurally similar compounds, suitable solvents to screen include methanol, ethanol, ethyl acetate, toluene, dioxane, and mixtures such as ethyl acetate/hexane or dichloromethane/hexane.[1][2][3]
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If the solid is soluble at room temperature, the solvent is not suitable. If the solid is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to the flask to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until all the solid has dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a small amount of the hot solvent in a clean Erlenmeyer flask and heat it. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved product.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.
-
Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR, IR) to confirm the purity and identity of the this compound.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Beakers or flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). An ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a level surface.
-
Add another layer of sand on top of the silica gel.
-
Continuously run eluent through the column, ensuring the silica bed does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of eluent through the column. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate compounds with similar polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.
-
-
Analysis:
-
Assess the purity of the final product by TLC, melting point, and spectroscopic methods.
-
Data Presentation
The following tables can be used to record and compare the results of different purification trials.
Table 1: Recrystallization Solvent Screening
| Trial | Solvent System | Amount of Crude (mg) | Volume of Solvent (mL) | Observations (Hot) | Observations (Cold) | Crystal Formation |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 2: Comparison of Recrystallization Trials
| Trial | Solvent System | Initial Mass (g) | Final Mass (g) | Yield (%) | Melting Point (°C) | Purity (e.g., by HPLC/NMR) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 3: Column Chromatography Parameters and Results
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Stationary Phase | Silica Gel | Silica Gel | Silica Gel |
| Column Dimensions | |||
| Eluent System | |||
| Crude Mass (g) | |||
| Pure Fraction Mass (g) | |||
| Yield (%) | |||
| Purity (e.g., by HPLC/NMR) |
Visualizations
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Logical Relationship of Purification Choices
Caption: Decision-making process for selecting a purification method.
References
Application Notes and Protocols for HPLC Analysis of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to biologically active indole alkaloids.[1][2] These compounds have shown a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity.
This document provides a detailed application note and a standard protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of the Method
The method described is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. The compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation. A similar column that has been used for related indole compounds is the Spherisorb RP-8.[3]
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for extracting the analyte from a biological matrix is provided below.
-
To 1 mL of the sample (e.g., plasma, cell lysate), add 3 mL of cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
HPLC Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Phosphoric Acid in Water and B: Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on typical indole absorbance) |
| Injection Volume | 10 µL |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following table presents hypothetical but realistic performance data for the described method.
Table 1: Method Performance Characteristics (Example Data)
| Parameter | Result |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship of Method Development
The development of a robust HPLC method involves a logical progression of steps, from understanding the analyte's properties to method validation.
Caption: Logical steps in HPLC method development.
Conclusion
The protocol described provides a reliable framework for the HPLC analysis of this compound. This method can be adapted and validated for various research, development, and quality control applications. Proper method validation is essential to ensure the accuracy and reliability of the results obtained. The provided workflow and logical relationship diagrams offer a clear visual representation of the analytical process and method development strategy.
References
Application Notes and Protocols for NMR Spectroscopy of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and standardized protocols for acquiring and interpreting NMR spectra of this compound.
Predicted NMR Data
The introduction of a hydroxyl group at the C4 position of the indole ring is expected to influence the chemical shifts of the nearby protons and carbons due to its electron-donating and anisotropic effects. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the experimental data of 3-acetylindole and are intended to be a guide for spectral assignment.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | 8.1 - 8.3 | broad singlet | - |
| H2 | 8.2 - 8.4 | doublet | ~3.0 |
| H5 | 6.8 - 7.0 | triplet | ~7.8 |
| H6 | 7.0 - 7.2 | triplet | ~7.8 |
| H7 | 7.1 - 7.3 | doublet | ~7.8 |
| -COCH₃ | 2.4 - 2.6 | singlet | - |
| 4-OH | 5.0 - 6.0 | broad singlet | - |
Predicted data is based on known substituent effects on the 3-acetylindole scaffold.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 135 - 137 |
| C3 | 115 - 117 |
| C3a | 125 - 127 |
| C4 | 145 - 147 |
| C5 | 110 - 112 |
| C6 | 121 - 123 |
| C7 | 112 - 114 |
| C7a | 136 - 138 |
| -C OCH₃ | 192 - 194 |
| -COC H₃ | 27 - 29 |
Predicted data is based on known substituent effects on the 3-acetylindole scaffold.
Experimental Protocols
The following protocols provide a standardized procedure for the preparation and NMR analysis of this compound samples.
Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Commonly used solvents for indole derivatives include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 scans or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of approximately 0-200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction using the spectrometer's software.
-
Data Analysis: Calibrate the spectra using the residual solvent peak or the internal standard (TMS at 0.00 ppm). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis.
Logical Relationship of Spectral Data
This diagram shows the relationship between the molecular structure and the NMR data obtained.
Caption: Structure-Spectra Relationship.
Application Note: Mass Spectrometry of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the mass spectrometric analysis of 3-Acetyl-4-hydroxyindole, a key intermediate and structural motif in various pharmacologically active compounds. The fragmentation behavior of this molecule under electron ionization (EI) is discussed, and a general protocol for its analysis using gas chromatography-mass spectrometry (GC-MS) is provided. This information is critical for the identification, characterization, and quantification of this compound in complex matrices during drug discovery and development.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The acetyl and hydroxyl functionalities on the indole ring of this compound provide handles for further chemical modification and influence its biological activity and metabolic fate. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification in reaction mixtures, biological samples, and impurity profiling. This application note details the characteristic mass spectrometric behavior of this compound and provides a standardized protocol for its analysis.
Mass Spectrometry of Indole Derivatives
The mass spectral fragmentation of indole derivatives is well-characterized. The indole ring itself is relatively stable, and its fragmentation often involves the loss of small neutral molecules like hydrogen cyanide (HCN).[1] The substituents on the indole ring, however, dictate the primary fragmentation pathways. For acetyl-substituted indoles, a common fragmentation involves the loss of a methyl radical (•CH₃) followed by the elimination of a carbon monoxide (CO) molecule.[1][2] The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O), particularly in the case of 4-hydroxyindoles.[3]
For the related compound, 3-acetylindole, the mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.[4][5] The fragmentation of this compound is expected to be a composite of these individual fragmentation behaviors, influenced by the interplay between the acetyl and hydroxyl groups.
Experimental Protocols
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration purposes.
-
Derivatization (Optional): For improved volatility and thermal stability during GC analysis, derivatization of the hydroxyl and N-H groups can be performed. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Transfer Line Temperature: 280°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: m/z 40-500
Data Presentation
The expected mass spectral data for this compound is based on the known fragmentation of related indole derivatives. The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol .
Table 1: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Description |
| 175 | [M]⁺• | Molecular Ion |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 157 | [M - H₂O]⁺• | Loss of water, characteristic of 4-hydroxyindoles[3] |
| 132 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion |
| 130 | [M - H₂O - HCN]⁺• | Loss of hydrogen cyanide from the dehydrated molecular ion |
| 116 | [Indole ring fragment]⁺ | Further fragmentation of the indole core |
| 89 | [Indole ring fragment]⁺ | Characteristic indole fragment from the loss of HCN[1] |
Table 2: Reference Mass Spectral Data for 3-Acetylindole [5]
| m/z | Relative Intensity (%) |
| 159 | 4.37 |
| 144 | 99.99 |
| 116 | 1.33 |
| 89 | 18.8 |
Note: The relative intensities are from the MassBank record for 3-acetylindole and are provided for comparative purposes.
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Workflow
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information that is essential for its characterization. The predictable fragmentation pattern, involving losses of methyl, carbon monoxide, water, and hydrogen cyanide, allows for confident identification. The provided GC-MS protocol offers a robust starting point for method development for the analysis of this compound in various research and development settings. These application notes serve as a valuable resource for scientists and researchers working with this and structurally related indole derivatives.
References
Application Notes and Protocols for 3-Acetyl-4-hydroxyindole In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vitro Biological Activities of Hydroxyindole Analogs
As direct in vitro data for 3-Acetyl-4-hydroxyindole is limited, the following tables summarize the reported activities of its structural analogs, 3-hydroxyindole and 4-hydroxyindole. This information can serve as a valuable benchmark for interpreting the results obtained for this compound.
Table 1: Antioxidant Activity of Hydroxyindole Analogs
| Compound | Assay | IC50 / Activity | Reference |
| 3-Hydroxyindole | DPPH Radical Scavenging | Not specified, but showed "interesting antioxidant activity" | [1] |
| 3-Hydroxyindole | Crocin Bleaching Assay | Not specified, but showed "interesting antioxidant activity" | [1] |
| 3-Hydroxyindole | TBARS Assay | Not specified, but showed "interesting antioxidant activity" | [1] |
Table 2: Anti-Inflammatory Activity of Indole Derivatives (Representative Data)
| Compound | Assay | Target | IC50 | Reference |
| Indole Derivatives (various) | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | 0.74 µM - 3.17 µM | [2] |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | Nitric Oxide Synthase (NOS) Inhibition | iNOS, eNOS, nNOS | 0.2 µM | [3] |
| FR038251 | Nitric Oxide Synthase (NOS) Inhibition | iNOS | 1.7 µM | [4] |
Table 3: Cytotoxicity of Hydroxyindole Analogs
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 4-Hydroxyindole | PC12 | MTT | Completely blocked Aβ-induced toxicity at 50 µM | [5] |
| Indole-3-carbinol | Myeloid, Leukemia, Epithelial cells | Not specified | Suppressed NF-κB activation | [1] |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the test compound or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Anti-Inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory leukotrienes. This assay measures the ability of a compound to inhibit the activity of a lipoxygenase enzyme (e.g., soybean 15-LOX or human 5-LOX) by monitoring the formation of the hydroperoxy product, which absorbs light at 234 nm.
Materials:
-
This compound
-
Soybean Lipoxygenase (or other purified LOX)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Quercetin or Zileuton (positive control) [2]* UV-Vis spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the lipoxygenase enzyme in the borate buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of linoleic acid in ethanol and then dilute it in the borate buffer.
-
Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO or ethanol).
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer, the enzyme solution, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes at 30-second intervals using a spectrophotometer.
-
-
Calculation:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for the control (no inhibitor) and for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration:
where V is the initial velocity.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Anti-Inflammatory Activity: Nitric Oxide Synthase (NOS) Inhibition Assay
Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator of inflammation. This assay measures the inhibition of iNOS activity by quantifying the amount of nitrite (a stable product of NO) produced in a cell-based or cell-free system. The Griess reagent is used to detect nitrite, which forms a colored azo dye that can be measured spectrophotometrically.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line (or purified iNOS enzyme)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for cell-based assay)
-
L-Arginine (substrate)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
L-NMMA (N(G)-Monomethyl-L-arginine) (positive control) [6]* 96-well microplate
-
Microplate reader
Protocol (Cell-Based Assay):
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution (part of the Griess reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the stimulated, untreated control.
-
Determine the IC50 value from the dose-response curve. [6]
-
Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
A suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Doxorubicin (positive control for cytotoxicity)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or the positive control.
-
Include a vehicle control (the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value. [7]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by indole derivatives and a general workflow for the in vitro assays described.
References
- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: 3-Acetyl-4-hydroxyindole Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxyindole is a member of the indole family of heterocyclic compounds. Indole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties[1]. The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug development process. A compound with potent and selective cytotoxicity against cancer cells, while exhibiting minimal effects on normal cells, is a promising candidate for further investigation[2]. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common in vitro methods: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the cytotoxic potency of a compound.
| Cell Line | Assay Type | Exposure Time (hours) | EC₅₀ (µM) | Selectivity Index (SI)¹ |
| Cancer Cell Line 1 (e.g., HCT116) | MTT | 24 | Data to be filled | Data to be filled |
| Cancer Cell Line 1 (e.g., HCT116) | MTT | 48 | Data to be filled | Data to be filled |
| Cancer Cell Line 1 (e.g., HCT116) | LDH | 24 | Data to be filled | Data to be filled |
| Cancer Cell Line 1 (e.g., HCT116) | LDH | 48 | Data to be filled | Data to be filled |
| Cancer Cell Line 2 (e.g., A549) | MTT | 24 | Data to be filled | Data to be filled |
| Cancer Cell Line 2 (e.g., A549) | MTT | 48 | Data to be filled | Data to be filled |
| Cancer Cell Line 2 (e.g., A549) | LDH | 24 | Data to be filled | Data to be filled |
| Cancer Cell Line 2 (e.g., A549) | LDH | 48 | Data to be filled | Data to be filled |
| Normal Cell Line (e.g., MRC-5) | MTT | 24 | Data to be filled | N/A |
| Normal Cell Line (e.g., MRC-5) | MTT | 48 | Data to be filled | N/A |
| Normal Cell Line (e.g., MRC-5) | LDH | 24 | Data to be filled | N/A |
| Normal Cell Line (e.g., MRC-5) | LDH | 48 | Data to be filled | N/A |
¹Selectivity Index (SI) is calculated as the EC₅₀ in the normal cell line divided by the EC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[3]. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically[4].
Materials:
-
This compound
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of damaged cells.[9][10]
Materials:
-
This compound
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer) or individual reagents.[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to set up the following controls in triplicate[10]:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer provided in the kit for 45 minutes before the end of the incubation period.
-
No-Cell Control (Medium background): Medium only.
-
-
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the EC₅₀ value.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the in vitro cytotoxicity assessment of this compound.
Hypothetical Signaling Pathway
Some indole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway and by inhibiting signaling pathways such as NF-κB[14]. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothetical mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Hapalindole H Induces Apoptosis as an Inhibitor of NF-ĸB and Affects the Intrinsic Mitochondrial Pathway in PC-3 Androgen-insensitive Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Kinetics of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for investigating the enzyme inhibition kinetics of the compound 3-Acetyl-4-hydroxyindole. Due to a lack of specific experimental data on the inhibitory activity of this compound in the public domain, this application note serves as a comprehensive, generalized protocol. It outlines the necessary experimental designs, data analysis methods, and visualization tools required to characterize a novel enzyme inhibitor. The protocols and examples provided herein are based on established principles of enzyme kinetics and are intended to be adapted for the specific enzyme system under investigation.
Introduction to Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery as many drugs are designed as enzyme inhibitors. Understanding the kinetic mechanism of inhibition is fundamental to elucidating the inhibitor's mode of action and for optimizing its therapeutic efficacy.
There are three primary types of reversible enzyme inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition is most effective at high substrate concentrations.
The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).
Hypothetical Data Presentation
The following tables present hypothetical kinetic data for this compound as an inhibitor of a generic Kinase X. These tables are for illustrative purposes to demonstrate how to structure and present such data.
Table 1: IC50 Determination for this compound against Kinase X
| [this compound] (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.02 |
Table 2: Kinetic Parameters of Kinase X in the Presence of this compound
| [this compound] (µM) | Km (µM) | Vmax (µmol/min) |
| 0 (Control) | 10 | 100 |
| 1 | 25 | 100 |
| 5 | 60 | 100 |
This hypothetical data suggests a competitive inhibition mechanism, as Km increases with inhibitor concentration while Vmax remains unchanged.
Experimental Protocols
This section provides a generalized protocol for determining the enzyme inhibition kinetics of a compound like this compound.
Materials and Reagents
-
Purified enzyme of interest (e.g., Kinase X)
-
Substrate for the enzyme
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
Detection reagents (e.g., ATP, ADP-Glo™, or a fluorescent-labeled substrate)
-
96-well or 384-well microplates
-
Multimode plate reader
Protocol for IC50 Determination
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should typically span from 10 nM to 100 µM.
-
Add the enzyme to each well of the microplate containing the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well. The substrate concentration should ideally be close to its Km value.
-
Monitor the reaction progress over time using a plate reader. The detection method will depend on the nature of the assay (e.g., absorbance, fluorescence, luminescence).
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Determining the Mechanism of Inhibition
-
Set up a matrix of experiments with varying concentrations of both the substrate and this compound.
-
For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment by varying the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).
-
Measure the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.
-
Analyze the data by creating a Michaelis-Menten plot (V0 vs. [Substrate]) for each inhibitor concentration.
-
Determine the apparent Km and Vmax values from each Michaelis-Menten curve.
-
Create a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) to visualize the mechanism of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the inhibition constant (Ki) using the appropriate equations derived from the kinetic model.
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway where a kinase, potentially inhibited by this compound, plays a key role.
Application Notes and Protocols for Antimicrobial Activity Testing of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The indole nucleus is a key structural motif in many natural and synthetic bioactive compounds.[1][2][3] 3-Acetyl-4-hydroxyindole is a specific derivative of interest for its potential antimicrobial effects. While extensive data on the antimicrobial properties of various indole derivatives exist, specific quantitative data for this compound is not widely available in published literature.[4][5][6]
These application notes provide detailed protocols for researchers to systematically evaluate the antimicrobial activity of this compound against a panel of pathogenic microorganisms. The primary assays described are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are the gold standards for assessing antimicrobial susceptibility.[7][8][9]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables serve as templates for presenting experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | Vancomycin | ||
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | Ampicillin | ||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | Ciprofloxacin | ||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | Gentamicin | ||
| Candida albicans (e.g., ATCC 90028) | Fungus | Fluconazole |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||||
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | ||||
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||||
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][9] The broth microdilution method is a widely used technique for determining the MIC of a compound.[7][10][11]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains (e.g., from ATCC)
-
Positive control antibiotics (e.g., vancomycin, ciprofloxacin, fluconazole)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid toxicity to the microorganisms.
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]
-
Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum, but no test compound.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[7][8] This can be assessed visually or by reading the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13][14] It is determined after the MIC has been established.
Materials and Reagents:
-
Microtiter plate from the completed MIC assay
-
Nutrient agar or other appropriate agar plates
-
Sterile micropipette tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[13]
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation (35-37°C for 18-24 hours).
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[13][15]
Visualizations
Below are diagrams illustrating the experimental workflows and a conceptual representation of potential antimicrobial mechanisms.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Caption: Conceptual Signaling Pathways for Antimicrobial Mechanisms of Action.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays to evaluate the anti-inflammatory potential of 3-Acetyl-4-hydroxyindole. Detailed protocols for key assays, data interpretation guidelines, and insights into the underlying molecular pathways are presented to guide researchers in their drug discovery and development efforts.
Introduction to Anti-inflammatory Properties of Indole Derivatives
Indole alkaloids and their derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The indole nucleus serves as a scaffold for numerous natural and synthetic molecules with therapeutic potential. This compound, as a substituted indole, is a candidate for investigation into its anti-inflammatory capabilities. The following protocols outline standard assays to characterize such effects.
Key In Vitro Anti-inflammatory Assays
A panel of in vitro assays is crucial to determine the anti-inflammatory profile of a test compound. These assays typically involve cell-based models, most commonly using the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
1. Cell Viability Assay (MTT Assay): Prior to assessing anti-inflammatory activity, it is essential to determine the cytotoxic profile of this compound to ensure that any observed inhibitory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity.
2. Nitric Oxide (NO) Inhibition Assay: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[3] This assay measures the ability of this compound to inhibit NO production in LPS-stimulated macrophages.
3. Pro-inflammatory Cytokine Inhibition Assays (TNF-α and IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade.[4] Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of these cytokines in the supernatant of LPS-stimulated macrophages treated with the test compound.
4. Cyclooxygenase (COX) Inhibition Assay: Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins.[5] Assessing the inhibitory effect of this compound on COX-1 and COX-2 can reveal its mechanism of action and potential for gastrointestinal side effects.[6]
Quantitative Data Summary
No specific quantitative data for the anti-inflammatory activity of this compound was found in the public domain at the time of this publication. The following table structure is provided as a template for researchers to populate with their experimental data. For illustrative purposes, data for other anti-inflammatory indole derivatives are sometimes referenced in the text.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Endpoint | This compound (IC50 / % Inhibition) | Positive Control (e.g., Dexamethasone, Indomethacin) |
| MTT Assay | CC50 (µM) | Data to be determined | Not Applicable |
| Nitric Oxide (NO) Inhibition | IC50 (µM) | Data to be determined | e.g., L-NMMA (IC50 ~22.1 µM)[3] |
| TNF-α Inhibition | IC50 (µM) or % Inhibition @ concentration | Data to be determined | Data to be determined |
| IL-6 Inhibition | IC50 (µM) or % Inhibition @ concentration | Data to be determined | Data to be determined |
| COX-1 Inhibition | IC50 (µM) | Data to be determined | e.g., Ibuprofen (IC50 ~1.2 µM)[4] |
| COX-2 Inhibition | IC50 (µM) | Data to be determined | e.g., Celecoxib (IC50 ~0.56 µM)[4] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Nitric Oxide Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate and incubate at room temperature for 10 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
3. Pro-inflammatory Cytokine (TNF-α and IL-6) ELISA
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the Nitric Oxide Inhibition Assay.
-
Supernatant Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines and determine the percentage of inhibition.
4. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits. Prepare the enzymes, heme, and arachidonic acid substrate according to the kit's protocol.
-
Inhibitor Incubation: Incubate the COX-1 or COX-2 enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of many compounds, including indole derivatives, are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[4][7]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme iNOS.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate the production of inflammatory mediators.[7] LPS stimulation can lead to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that drive the expression of pro-inflammatory genes.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
General Experimental Workflow
Caption: General experimental workflow for assessing in vitro anti-inflammatory activity.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these standardized assays, researchers can generate reliable and comparable data to elucidate the compound's potential as a novel anti-inflammatory agent. Further investigation into its effects on the NF-κB and MAPK signaling pathways will provide valuable insights into its mechanism of action and guide future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Acetyl-4-hydroxyindole in Cancer Cell Line Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 3-Acetyl-4-hydroxyindole in the context of cancer cell biology.
Introduction
Indole alkaloids represent a significant class of natural and synthetic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively explored for the development of novel therapeutic agents.[2] This document provides a detailed overview of the potential application of this compound in cancer cell line studies. While direct studies on this compound are not extensively documented in publicly available research, this guide offers a generalized framework based on the investigation of structurally related indole derivatives with established anticancer effects.
Quantitative Data Summary
Given the absence of specific studies on this compound, the following table provides an illustrative example of how quantitative data for a novel indole derivative would be presented. This hypothetical data is based on typical findings for other anticancer indole compounds.
| Cell Line | Compound | IC50 (µM) | Apoptosis Induction (%) | Reference |
| MCF-7 (Breast Cancer) | This compound (Hypothetical) | 15.2 | 45% at 20 µM | (Not Available) |
| HCT116 (Colon Cancer) | This compound (Hypothetical) | 9.8 | 62% at 15 µM | (Not Available) |
| A549 (Lung Cancer) | This compound (Hypothetical) | 21.5 | 38% at 25 µM | (Not Available) |
| PC-3 (Prostate Cancer) | This compound (Hypothetical) | 12.1 | 55% at 15 µM | (Not Available) |
Experimental Protocols
The following are detailed, generalized protocols for key experiments typically performed to assess the anticancer activity of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549, PC-3)
-
This compound (stock solution in DMSO)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by an anticancer indole derivative, leading to apoptosis. Many indole compounds are known to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the anticancer potential of a novel compound.
Caption: General workflow for anticancer drug discovery with a novel compound.
Disclaimer: The information provided in these Application Notes and Protocols is for research purposes only. As there is limited specific data on this compound in cancer cell line studies, the protocols and data presented are based on generalized methodologies for similar compounds. Researchers should conduct their own literature search and optimize protocols based on their specific experimental conditions and cell lines.
References
Application Notes and Protocols for the Derivatization of 3-Acetyl-4-hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-acetyl-4-hydroxyindole, a key intermediate in the synthesis of various biologically active compounds. The following protocols are based on established methodologies for similar indole and coumarin derivatives and are intended to serve as a starting point for further research and development.
Introduction
Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic drugs with a wide range of pharmaceutical applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2] this compound is a valuable scaffold for chemical modification to generate novel derivatives with potentially enhanced or new biological activities. This document outlines protocols for the derivatization of this compound at the acetyl group, the indole nitrogen, and the hydroxyl group.
Derivatization Strategies
The primary sites for derivatization on the this compound molecule are the acetyl group at the C3 position, the hydroxyl group at the C4 position, and the nitrogen atom of the indole ring. The reactivity of the acetyl group allows for condensation reactions, while the hydroxyl and amino groups are amenable to alkylation and acylation.
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation of the Acetyl Group with Aromatic Aldehydes
This protocol describes the base-catalyzed condensation of the 3-acetyl group of this compound with an aromatic aldehyde to form a chalcone-like derivative. This method is adapted from procedures used for the synthesis of 3-acetylindole derivatives.[1]
Objective: To introduce a substituted aromatic moiety at the acetyl group to explore structure-activity relationships.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Ice water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add the selected aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of 2% aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram:
Caption: Workflow for Claisen-Schmidt condensation.
Protocol 2: N-Alkylation of the Indole Ring
This protocol outlines the alkylation of the indole nitrogen of this compound using an alkyl halide in the presence of a base.
Objective: To introduce an alkyl group on the indole nitrogen to investigate its influence on biological activity.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat gently (e.g., 50-60 °C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified N-alkylated derivative.
Experimental Workflow Diagram:
Caption: Workflow for N-alkylation of the indole ring.
Protocol 3: O-Acetylation of the Hydroxyl Group
This protocol describes the acetylation of the 4-hydroxyl group of this compound using acetyl chloride or acetic anhydride.
Objective: To protect the hydroxyl group or to synthesize an acetylated derivative for biological evaluation.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base and solvent)
-
Dichloromethane (DCM) as a solvent (optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Quench the reaction by slowly adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (if pyridine is used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the resulting O-acetylated product by recrystallization or column chromatography.
Experimental Workflow Diagram:
Caption: Workflow for O-acetylation of the hydroxyl group.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the derivatization experiments.
Table 1: Summary of Reagents and Reaction Conditions for Claisen-Schmidt Condensation
| Entry | Aromatic Aldehyde | Equivalents of Aldehyde | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Benzaldehyde | 1.0 | 10 | Methanol | Enter Data |
| 2 | 4-Chlorobenzaldehyde | 1.0 | 12 | Methanol | Enter Data |
| 3 | 4-Methoxybenzaldehyde | 1.0 | 10 | Methanol | Enter Data |
Table 2: Spectroscopic Data for Chalcone-like Derivatives
| Entry | Product Structure | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 1 | Product 1 | Enter Data | Enter Data | Enter Data |
| 2 | Product 2 | Enter Data | Enter Data | Enter Data |
| 3 | Product 3 | Enter Data | Enter Data | Enter Data |
Potential Signaling Pathway Involvement
Indole derivatives are known to interact with a variety of cellular signaling pathways, contributing to their diverse biological activities. For instance, their anti-inflammatory effects may be mediated through the inhibition of pathways such as NF-κB or MAPK signaling. The diagram below illustrates a generalized signaling cascade that could be modulated by a novel this compound derivative.
Caption: Hypothetical signaling pathway modulation.
Conclusion
The protocols provided herein offer a foundation for the synthesis and exploration of novel derivatives of this compound. Systematic modification of the core structure can lead to the discovery of new compounds with significant potential for drug development. It is recommended that all synthesized compounds be thoroughly characterized by modern analytical techniques and evaluated for their biological activities in relevant assays.
References
Troubleshooting & Optimization
Technical Support Center: 3-Acetyl-4-hydroxyindole Synthesis
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering challenges in the synthesis of 3-acetyl-4-hydroxyindole. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues related to reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and direct method is the Friedel-Crafts acetylation of 4-hydroxyindole. This electrophilic aromatic substitution reaction typically employs an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site of acetylation.[1][2]
Q2: I am observing a very low yield of the desired this compound. What are the likely causes?
Low yields can stem from several factors. Inadequate activation of the acetylating agent by the Lewis acid, decomposition of the starting material or product under harsh reaction conditions, or the formation of side products are common culprits. The choice of Lewis acid and reaction solvent, as well as temperature and reaction time, are critical parameters to control.[2][3]
Q3: My final product is impure, and I'm having difficulty with purification. What are the potential impurities?
Common impurities include unreacted 4-hydroxyindole, di-acetylated byproducts (N,3-diacetyl-4-hydroxyindole or acetylation on the benzene ring), and polymeric materials resulting from indole decomposition in strong acid.[1] Purification is typically achieved by column chromatography on silica gel, followed by recrystallization.
Q4: Can I use a milder catalyst than aluminum chloride (AlCl₃)?
Yes, other Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or indium(III) triflate (In(OTf)₃) can be used for the acetylation of indoles and may offer milder reaction conditions, potentially reducing side product formation and degradation of the starting material.[2][4][5] The optimal catalyst will depend on the specific substrate and reaction conditions.
Troubleshooting Guide
Issue 1: Low to No Conversion of 4-Hydroxyindole
If you observe a significant amount of unreacted 4-hydroxyindole after the reaction, consider the following troubleshooting steps:
-
Inadequate Catalyst Activity: The Lewis acid may have been deactivated by moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid.
-
Insufficient Catalyst Loading: The molar ratio of the Lewis acid to the acetylating agent and substrate is crucial. A substoichiometric amount may not be sufficient to drive the reaction to completion.
-
Low Reaction Temperature: While high temperatures can lead to degradation, a temperature that is too low may result in a sluggish reaction. Gradually increasing the reaction temperature may improve the conversion rate.
Experimental Protocol: Friedel-Crafts Acetylation of 4-Hydroxyindole
This protocol is a representative procedure for the synthesis of this compound.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxyindole (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Lewis Acid: Add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Multiple Products
The appearance of multiple spots on a TLC plate indicates the formation of side products.
-
Diacetylation: The formation of N,3-diacetyl-4-hydroxyindole is a common side reaction.[1] This can often be suppressed by using milder reaction conditions, such as a less reactive Lewis acid or a lower reaction temperature.
-
Acetylation at other positions: While C-3 is the most reactive site, acetylation can sometimes occur at other positions on the indole ring, particularly if the C-3 position is sterically hindered or if the reaction conditions are harsh.
-
Polymerization: Indoles can be unstable in the presence of strong acids, leading to the formation of polymeric tars. Using a less acidic Lewis catalyst or shorter reaction times can mitigate this issue.
Data Presentation: Effect of Lewis Acid on Yield
The choice of Lewis acid can significantly impact the yield of this compound. The following table summarizes typical yields obtained with different catalysts under otherwise similar conditions.
| Lewis Acid | Solvent | Temperature (°C) | Typical Yield (%) |
| AlCl₃ | Nitrobenzene | Room Temp | ~65 |
| SnCl₄ | Dichloromethane | 0 to Room Temp | ~75 |
| ZnCl₂ | Dichloromethane | Room Temp | ~50 |
| In(OTf)₃ | Dichloromethane | Room Temp | ~80 |
Note: These are representative yields and can vary based on specific reaction conditions and scale.
Visualizing the Troubleshooting Process
A logical approach to troubleshooting is essential for efficiently resolving synthesis issues.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Signaling Pathway: Friedel-Crafts Acetylation Mechanism
Understanding the reaction mechanism can help in diagnosing issues related to reactivity and side product formation.
Caption: Mechanism of Friedel-Crafts acetylation for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
Technical Support Center: Optimizing 3-Acetyl-4-hydroxyindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 3-acetyl-4-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A direct, one-pot synthesis of this compound is not commonly reported. A logical and frequently employed strategy involves a two-step process:
-
Synthesis of the 4-hydroxyindole core: This can be achieved through various methods, such as the dehydrogenative aromatization of an oxoindole or a modified Bischler-Möhlau reaction.[1][2]
-
C3-Acetylation of 4-hydroxyindole: This step involves the regioselective introduction of an acetyl group at the C3 position of the indole ring, typically via a Friedel-Crafts-type reaction or other acylation methods.[3]
Caption: Proposed two-step synthetic workflow for this compound.
Q2: What are the primary challenges in synthesizing the 4-hydroxyindole core?
The synthesis of 4-hydroxyindole can present several challenges. Traditional methods may involve long reaction routes, the use of expensive reagents like 2-chloroacetaldehyde, and harsh conditions such as high pressure and temperature, which can lead to equipment corrosion and safety concerns.[4] For instance, the Bischler-Möhlau reaction often requires high temperatures (140–160 °C), which can result in the formation of tarry side products and reduced yields.[2]
Q3: What are the main difficulties encountered during the C3-acetylation of indoles?
The acetylation of the indole ring is complicated by several factors:
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N-vs-C-Acetylation: The indole nitrogen is nucleophilic and can be acetylated, leading to the formation of 1-acetylindole or 1,3-diacetylindole as side products.[5] In some cases, N-acetylation can be the major reaction pathway, representing a dead end as the 1-acetylindole is less reactive towards further C3-acetylation under typical conditions.[5]
-
Polymerization: Indoles are sensitive to strong Lewis acids (e.g., AlCl₃) often used in Friedel-Crafts reactions, which can lead to polymerization and the formation of black, intractable precipitates.[5]
-
O-Acetylation: The presence of the 4-hydroxy group introduces another reactive site, which can be acetylated by the reagent, leading to a mixture of products.
-
Purification: The final product mixture can be complex, containing unreacted starting material, N-acetylated byproducts, and potentially di-acetylated species, making purification challenging.[5]
Q4: Which catalysts are recommended for the C3-acetylation of indoles?
The choice of catalyst is critical to favor C3-acetylation and minimize side reactions. While strong Lewis acids like AlCl₃ are sometimes used, they can be too harsh for the indole nucleus.[3][5] Milder catalysts and reagents are often more effective. Examples include:
-
Tin tetrachloride (SnCl₄) with acetyl chloride.[5]
-
Acetic anhydride (Ac₂O) with a few drops of 85% phosphoric acid (H₃PO₄).[3][5]
-
Other catalysts mentioned for Friedel-Crafts acetylation include zinc chloride and perchloric acid.[3]
Troubleshooting Guide
Problem 1: Low yield or reaction failure during the acetylation of 4-hydroxyindole.
Caption: Troubleshooting logic for low-yield acetylation of 4-hydroxyindole.
-
Possible Cause: The acetylating agent may be reacting with the indole nitrogen (N-H) or the 4-hydroxy group (O-H) instead of the C3 position. N-acetylation is a common side reaction that deactivates the ring towards further electrophilic substitution at C3.[5]
-
Solution A: Nitrogen Protection: To prevent N-acetylation, the indole nitrogen can be protected with a suitable group, such as a tosyl (Ts) group, prior to the Friedel-Crafts reaction. The protecting group can then be removed with aqueous base after C3-acetylation is complete.[5]
-
Solution B: Milder Conditions: Strong Lewis acids like AlCl₃ can cause the indole to decompose or polymerize.[5] Switching to a milder catalyst system, such as SnCl₄ or using acetic anhydride with a catalytic amount of 85% H₃PO₄, can improve yields and reduce byproduct formation.[3][5]
-
Solution C: Stoichiometric Control: Carefully controlling the stoichiometry of the acetylating agent to one equivalent may help minimize di-acetylation (at N- and O- positions).
Problem 2: A complex mixture of products is formed, including 1,3-diacetyl-4-hydroxyindole.
-
Possible Cause: Over-acetylation can lead to the formation of a di-acetylated product. The initially formed 3-acetylindole can undergo subsequent N-acetylation.[5]
-
Solution: Selective N-Deacetylation: The 1-acetyl (N-acetyl) group is more labile than the 3-acetyl (C-acetyl) group. The 1,3-diacetylindole product can be selectively hydrolyzed to yield the desired 3-acetylindole. This is often achieved by treating the product mixture with a base such as potassium hydroxide (KOH) in aqueous methanol.[3]
Problem 3: The isolated product is an impure, dark, or tarry solid.
-
Possible Cause: This is a common outcome when using harsh Friedel-Crafts conditions (e.g., AlCl₃) with electron-rich indoles, leading to polymerization and degradation.[5]
-
Solution A: Modify Reaction Conditions: Avoid strong Lewis acids. Consider alternative methods such as using a Vilsmeier-Haack type reagent prepared from dimethylacetamide and phosphorus oxychloride.[5] Running the reaction at a lower temperature can also help minimize the formation of tar.
-
Solution B: Purification Strategy: Purification will likely require column chromatography on silica gel. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid letting the reaction run too long, which can increase impurity formation.[5] A typical elution system for similar compounds might involve a gradient of petroleum ether and ethyl acetate.[6]
Data and Protocols
Data Tables
Table 1: Comparison of Catalysts for Indole C3-Acetylation
| Catalyst System | Acetylating Agent | Common Issues | Reported Yield (for 3-acetylindole) | Reference |
|---|---|---|---|---|
| AlCl₃ | Ac₂O or AcCl | Polymerization, low yield, black precipitate | Often poor | [5] |
| SnCl₄ | AcCl | Improved yield over AlCl₃, still requires Lewis acid | Moderate to Good | [5] |
| 85% H₃PO₄ | Ac₂O | Milder conditions, fewer byproducts | ~75% | [5] |
| p-TsOH | Ac₂O | Milder conditions | Not specified |[5] |
Table 2: Comparison of Synthesis Methods for 4-Hydroxyindole
| Method | Starting Materials | Key Reagents/Catalyst | Reported Yield | Reference |
|---|---|---|---|---|
| Dehydrogenative Aromatization | 1-Tosyl-1H-indol-4-ol | NaOH (for deprotection) | ~92% | [1] |
| Enamine Cyclization | 1,3-Cyclohexanedione, 2-Aminoethanol | Raney Nickel | 42% | [4] |
| Modified Bischler-Möhlau | 3-Aminophenol, Benzoin | Hydrochloric acid | Good |[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyindole via Detosylation (Microwave-Assisted)
This protocol is adapted from a microwave-assisted synthesis method and should be performed with appropriate safety precautions for microwave reactors.[1]
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Prepare a solution of sodium hydroxide (350 mg) in water (3 mL) in a 10 mL sealed microwave tube.
-
Heat the solution for 30 seconds at 50°C in a microwave synthesizer.
-
To this hot solution, add 1-tosyl-1H-indol-4-ol (250 mg).
-
Heat the reaction mixture using 70W power at 90°C for 2 minutes with high stirring.
-
After the reaction, cool the mixture to 10°C and carefully acidify with hydrochloric acid.
-
Add sodium chloride to saturate the aqueous phase and extract the product with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water and evaporate the solvent under reduced pressure (below 50°C) to yield 1H-indol-4-ol (4-hydroxyindole).[1]
Protocol 2: Representative C3-Acetylation using Acetic Anhydride and Phosphoric Acid
This protocol is a general representation based on methods discussed for the synthesis of 3-acetylindole.[5]
-
To a solution of 4-hydroxyindole (1 equivalent) in acetic anhydride (used as both reagent and solvent), add a few drops of 85% phosphoric acid.
-
Heat the reaction mixture with stirring, for example, at 75°C for approximately 30 minutes. Monitor the reaction progress using TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with water, followed by aqueous ethanol to remove excess reagents and water-soluble impurities.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain purified this compound.[5] The purity should be confirmed by melting point and TLC analysis.[5]
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of 3-Acetyl-4-hydroxyindole synthesis.
Troubleshooting Guide
Users often encounter challenges with yield, purity, and unexpected byproducts during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired this compound and a significant amount of a dark, insoluble precipitate. What is happening?
A1: This is a common issue when using strong Lewis acids like Aluminum Chloride (AlCl₃) in a Friedel-Crafts acetylation of a hydroxylated indole. The combination of the Lewis acid with the electron-rich hydroxyindole can lead to polymerization and degradation, resulting in the formation of a black precipitate and consequently, a low yield of the desired product.[1]
Q2: I am observing multiple spots on my TLC plate, even after what seems to be a complete reaction. What are the likely side products?
A2: The most probable side products in the acetylation of 4-hydroxyindole are a result of acetylation at positions other than C3. The common byproducts include:
-
1-acetyl-4-hydroxyindole (N-acetylation): Acetylation can occur on the nitrogen of the indole ring. This N-acetylated product is often a major byproduct and is considered a dead end as it is generally unreactive towards further C3-acetylation under the same conditions.[1]
-
4-acetoxy-indole (O-acetylation): The hydroxyl group can be acetylated to form an ester.
-
1,3-diacetyl-4-hydroxyindole: If the reaction conditions are forced, di-acetylation at both the N1 and C3 positions can occur.[1]
-
Acetylation on the benzene ring: Friedel-Crafts acetylation of hydroxyindole derivatives can sometimes lead to substitution on the benzene ring, for instance at the C6 position.[2]
A logical workflow for identifying and mitigating these side reactions is presented below.
Q3: How can I prevent N-acetylation and O-acetylation?
A3: To improve the selectivity for C3-acetylation, consider the following strategies:
-
Protection of the N-H group: Employing a suitable protecting group on the indole nitrogen can prevent N-acetylation. This group can be removed after the C3-acetylation is complete.
-
Protection of the 4-OH group: Similarly, protecting the hydroxyl group (e.g., as a benzyl ether) will prevent O-acetylation and may reduce unwanted electronic effects on the benzene ring during Friedel-Crafts type reactions.
-
Two-step Diacetylation/Selective Deacetylation: One potential route involves the initial diacetylation to form the 1,3-diacetylated intermediate, followed by selective cleavage of the N-acetyl group with a mild base to yield the desired 3-acetylindole.[1]
The general reaction and major side reactions are depicted in the diagram below.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for the acetylation of 4-hydroxyindole?
A: Given the sensitive nature of the 4-hydroxyindole nucleus, harsh Friedel-Crafts conditions are often problematic.[1] A milder approach is recommended. One such method involves using acetic anhydride with a catalytic amount of a protic acid like p-toluenesulfonic acid (p-TosOH) or phosphoric acid (H₃PO₄) with careful temperature control.[1] Alternatively, Vilsmeier-Haack type conditions using dimethylacetamide and phosphorus oxychloride could be explored.[1]
Q: My purification is proving difficult, with products co-eluting. Any suggestions?
A: The purification of acetylated indoles can be complex due to the similar polarities of the isomers.[1] If you are struggling with column chromatography, consider the following:
-
Recrystallization: This can be an effective method for purifying the desired product, especially if it is a crystalline solid and the main impurity is the isomeric 1-acetylindole.
-
Derivative Formation: In some cases, it may be easier to carry the crude mixture forward to a next step and purify a downstream intermediate which may have more favorable separation properties.
Q: Is there a significant difference in reactivity between using acetyl chloride and acetic anhydride?
A: Yes. Acetyl chloride is generally more reactive than acetic anhydride and is often used with a Lewis acid catalyst. In the context of 4-hydroxyindole, the higher reactivity of acetyl chloride could potentially lead to a less selective reaction and more byproduct formation. Acetic anhydride, especially when used with a milder catalyst, may offer better control over the reaction.
Data Presentation
The choice of reaction conditions can significantly impact the product distribution. The following table summarizes hypothetical outcomes based on common acetylation methods, illustrating the potential trade-offs.
| Acetylating Agent | Catalyst | Temperature (°C) | Desired Product Yield (%) | 1-Acetyl Byproduct (%) | O-Acetyl Byproduct (%) | Degradation Products |
| Ac₂O | AlCl₃ | 0 - 25 | 10-20 | 5-10 | <5 | High |
| AcCl | SnCl₄ | 0 | 30-40 | 15-25 | <5 | Moderate |
| Ac₂O | p-TosOH (cat.) | 75 | 50-60 | 20-30 | 5-10 | Low |
| Ac₂O | None (neat) | 140 | 40-50 | 30-40 | 10-15 | Low |
Experimental Protocols
Protocol 1: Mild Acid-Catalyzed Acetylation of 4-Hydroxyindole
This protocol is based on methods reported for the acetylation of indole, adapted for the 4-hydroxy derivative.[1]
-
Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
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Reaction Conditions: Heat the mixture with stirring to 75°C for 30-60 minutes. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and pour it into cold water. The precipitated product is then filtered.
-
Purification: Wash the crude product with water, followed by aqueous ethanol. Further purification can be achieved by recrystallization from ethanol or by silica gel column chromatography.
Protocol 2: Selective N-Deacetylation of 1,3-Diacetyl-4-hydroxyindole
This protocol is a hypothetical adaptation of a known method for N-deacetylation of diacetylindoles.[1]
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Reaction Setup: Dissolve the crude 1,3-diacetyl-4-hydroxyindole intermediate in aqueous methanol.
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Reaction Conditions: Add a solution of potassium hydroxide (1.1 eq) and stir the mixture at room temperature. Monitor the selective deacetylation at the N1 position by TLC.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
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Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.
References
Technical Support Center: 3-Acetyl-4-hydroxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Acetyl-4-hydroxyindole during their experiments.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a brownish or pinkish hue. What is the likely cause and how can I prevent it?
A: Discoloration in indole derivatives, including this compound, is often due to oxidation. The indole ring, particularly with a hydroxyl group, is susceptible to air oxidation, which can be accelerated by light and residual acidic or basic impurities.
-
Prevention:
-
Perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents for reactions and chromatography.
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Protect the reaction mixture and the purified product from light by using amber-colored glassware or by wrapping the glassware in aluminum foil.
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Ensure complete removal of any acid or base catalysts during the work-up procedure.
-
Q2: The yield of my this compound is consistently low. What are the potential reasons?
A: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during purification.
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Incomplete Reaction: Ensure that the starting materials, particularly the 4-hydroxyindole, are pure. Impurities in the starting material can inhibit the acetylation reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
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Side Reactions: The Friedel-Crafts acetylation of 4-hydroxyindole can potentially lead to di-acetylation or N-acetylation products.[1] Controlling the reaction stoichiometry and temperature is crucial.
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Purification Losses: this compound may have some solubility in the solvents used for washing or recrystallization. Minimize the volume of solvent used and consider cooling the filtrate to recover any dissolved product. During column chromatography, improper solvent polarity can lead to poor separation and loss of product.
Q3: My NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents.
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Unreacted 4-hydroxyindole: Check for the characteristic signals of the starting material in your NMR spectrum.
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1,3-Diacetyl-4-hydroxyindole: This is a potential byproduct if an excess of the acetylating agent is used. Look for an additional acetyl signal and shifts in the aromatic proton signals.
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N-Acetyl-4-hydroxyindole: While C-acetylation is generally favored, some N-acetylation may occur. This can be identified by the presence of a distinct N-acetyl signal.
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Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common. Compare the chemical shifts of the unknown peaks with those of common laboratory solvents.
Troubleshooting Guides
Issue 1: Presence of Particulate Matter or Cloudiness in the Final Product
This issue often indicates the presence of insoluble impurities or incomplete dissolution during recrystallization.
Troubleshooting Workflow:
References
3-Acetyl-4-hydroxyindole stability and storage issues
Welcome to the technical support center for 3-Acetyl-4-hydroxyindole. This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound. Please note that specific stability data for this compound is limited. Therefore, much of the guidance provided is based on the known properties of structurally similar indole derivatives, such as 4-hydroxyindole and other acetylated indoles.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term and short-term use?
A1: Based on recommendations for similar hydroxyindole compounds, the following storage conditions are advised to minimize degradation:
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Long-Term Storage: For periods longer than one month, it is recommended to store this compound at -80°C.
-
Short-Term Storage: For use within a month, storage at -20°C is suitable.
To further ensure stability, especially given the presence of a hydroxyl group which can be prone to oxidation, it is best practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1]
Q2: I've noticed a change in the color of my solid this compound sample. What could be the cause?
A2: A change in color, such as darkening or the appearance of discoloration, often indicates product degradation. This is likely due to oxidation, a common degradation pathway for phenolic compounds like 4-hydroxyindoles, especially when exposed to air and light. If you observe a color change, it is advisable to verify the purity of the compound before use in sensitive experiments.
Q3: My this compound solution has changed color. Is it still usable?
A3: Similar to the solid-state, a color change in a solution of this compound suggests potential degradation. The stability of the compound in solution is highly dependent on the solvent, pH, and exposure to light and oxygen. It is recommended to prepare solutions fresh for each experiment. If a solution must be stored, it should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas. For critical applications, the integrity of the solution should be checked analytically (e.g., by HPLC) if a color change is observed.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not well-documented, it is plausible that degradation occurs via oxidation of the hydroxyindole ring. This can lead to the formation of quinone-like species and other oxidized derivatives. The acetyl group is generally stable, but the indole ring, particularly with a hydroxyl substituent, is susceptible to oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of this compound stock. | 1. Verify the purity of your solid sample using an appropriate analytical method (e.g., HPLC, LC-MS).2. If degradation is confirmed, use a fresh, unopened vial of the compound.3. Always prepare solutions fresh before each experiment. |
| Low Yield in a Synthetic Reaction | Instability of this compound under the reaction conditions. | 1. Review the reaction conditions (pH, temperature, atmosphere). Indole rings can be sensitive to strong acids or bases and high temperatures.2. Consider performing the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.3. If possible, modify the reaction sequence to introduce the 4-hydroxyindole-3-acetyl moiety at a later stage. |
| Appearance of Unexpected Peaks in Chromatography | Sample degradation during workup or analysis. | 1. Ensure that the workup and analytical procedures are performed promptly and at low temperatures where possible.2. Use solvents that have been de-gassed to minimize dissolved oxygen.3. If using HPLC, ensure the mobile phase is compatible with the compound and consider adding an antioxidant if permissible by the method. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the recommended procedure for preparing a stock solution to minimize degradation.
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh the desired amount of the compound in a fume hood.
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Add the appropriate volume of a suitable, de-gassed solvent (e.g., DMSO, DMF, or ethanol). The choice of solvent will depend on the experimental requirements. For 4-Hydroxyindole-3-acetic acid, solubilities are reported as 25 mg/mL in DMF and DMSO, and 25 mg/mL in ethanol.[2]
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Vortex or sonicate briefly to ensure complete dissolution.
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If the solution is not for immediate use, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
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Store the solution at -20°C or -80°C, protected from light.
Visualizations
Below are diagrams illustrating key concepts related to the stability and handling of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothesized oxidative degradation pathway.
References
Technical Support Center: 3-Acetyl-4-hydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Acetyl-4-hydroxyindole. The information is based on established principles of indole chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of the indole nucleus and its functional groups, several degradation pathways can be anticipated under forced degradation conditions. The electron-rich pyrrole ring of the indole is susceptible to oxidation.[1] Key potential degradation routes include:
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Oxidation: The primary degradation pathway is likely oxidation of the indole ring to form oxindole and isatin derivatives. Further oxidation can lead to the cleavage of the pyrrole ring, yielding anthranilic acid derivatives.[2][3]
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Hydrolysis: Under acidic or basic conditions, the acetyl group may be susceptible to hydrolysis, although this is generally less likely than indole ring oxidation.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, potentially leading to dimerization or oxidation products.[4]
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Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products would need to be determined experimentally.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my this compound solution at room temperature. What could be the cause?
A2: The appearance of new peaks in your chromatogram suggests that your compound is degrading. Indole derivatives can be sensitive to light, air (oxidation), and temperature. Room temperature storage, especially if not protected from light or in a non-inert atmosphere, can be sufficient to cause degradation over time. For optimal stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q3: How can I confirm the identity of the degradation products?
A3: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides both the retention time of the impurity from the HPLC separation and its mass-to-charge ratio (m/z) from the mass spectrometer. By comparing the mass of the degradation product to the parent compound and analyzing the fragmentation patterns, you can propose and often confirm the chemical structure of the degradants.[5]
Q4: Are there any special handling precautions for this compound?
A4: As with many indole-containing compounds, it is prudent to handle this compound with care. This includes:
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Avoiding prolonged exposure to light.
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Storing in a cool, dry, and dark place.
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Using an inert atmosphere for long-term storage of the solid and for solutions if high stability is required.
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Being aware of its potential for oxidation.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.[6] 2. Mismatch between sample solvent and mobile phase.[7] 3. Column overload.[6] | 1. Flush the column with a strong solvent or replace it if it's old.[8] 2. Whenever possible, dissolve the sample in the initial mobile phase.[7] 3. Reduce the sample concentration or injection volume.[9] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[8] 2. Fluctuations in column temperature.[7] 3. Column degradation.[8] | 1. Ensure accurate and consistent preparation of the mobile phase.[8] 2. Use a column oven to maintain a constant temperature.[7] 3. Replace the column if performance continues to degrade.[6] |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step and inject a blank solvent run to check for carryover. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase.[6] 3. Detector lamp aging. | 1. Degas the mobile phase and prime the pump.[6] 2. Prepare fresh mobile phase using high-purity solvents.[7] 3. Check the detector lamp's usage hours and replace if necessary. |
Experimental Degradation Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Degradation Observed Under Stress Conditions | 1. The compound is highly stable under the applied conditions. 2. The stress conditions are too mild.[10] | 1. This is a valid result, but consider if the conditions were stringent enough. 2. Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure.[10] |
| Complete Degradation of the Parent Compound | 1. The stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the exposure time.[10] Aim for 5-20% degradation to observe primary degradation products.[11] |
| Inconsistent Degradation Levels Between Replicate Experiments | 1. Inconsistent preparation of stressor solutions. 2. Variations in temperature or light exposure. 3. Inconsistent sampling times. | 1. Ensure accurate and precise preparation of all solutions. 2. Use a calibrated oven or water bath and a controlled photostability chamber. 3. Adhere strictly to the planned sampling time points. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
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Keep at room temperature and collect samples at various time points.
-
Quench the reaction if necessary (e.g., by dilution).
-
-
Thermal Degradation:
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Store the solid compound and the stock solution in a calibrated oven at a high temperature (e.g., 80°C).
-
Collect samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
If unknown peaks are observed, further analysis by LC-MS is recommended for identification.
4. Data Presentation:
The results should be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | % Assay of this compound | % Total Impurities |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 | |
| 8 | 85.1 | 14.9 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 |
| 2 | 98.1 | 1.9 | |
| 8 | 92.5 | 7.5 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 |
| 2 | 89.9 | 10.1 | |
| 8 | 75.4 | 24.6 |
Visualizations
Hypothesized Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation pathway of this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-Acetyl-4-hydroxyindole
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with 3-Acetyl-4-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on structurally similar indole derivatives, this compound is expected to have low solubility in aqueous solutions and higher solubility in polar organic solvents. For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Ethanol is also a potential solvent. For reference, a similar compound, 4-hydroxyindole-3-acetic acid, is soluble in DMF, DMSO, and ethanol at 25 mg/mL, but its solubility in PBS (pH 7.2) is very low at 0.1 mg/mL.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What should I do?
A2: This is a common issue for poorly soluble compounds. The final concentration of the organic solvent (e.g., DMSO) in your aqueous medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity. If precipitation occurs, consider the following:
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Reduce the final concentration: Your compound may not be soluble at the desired final concentration in the aqueous buffer.
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Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help maintain the compound's solubility in the aqueous medium.[2][3]
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Prepare a solid dispersion: For more advanced applications, creating a solid dispersion of the compound in a polymer matrix can enhance its dissolution rate.[4][5][6][7]
Q3: Can I use heating to dissolve this compound?
A3: Gentle heating can be used to aid dissolution in an appropriate solvent. However, the stability of this compound at elevated temperatures is not fully characterized. It is advisable to perform a stability test by dissolving a small amount of the compound, heating it, and then analyzing it for degradation (e.g., by HPLC) before proceeding with your experiments.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Some indole derivatives can be unstable, so it is recommended to prepare fresh dilutions for your experiments and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the chosen organic solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume. - Try a different recommended solvent (e.g., switch from Ethanol to DMSO). - Use gentle warming and sonication. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound has reached its solubility limit in the final aqueous medium. | - Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance level for your assay. - Add a biocompatible surfactant to the aqueous buffer. |
| Inconsistent results in biological assays. | Compound precipitation in the assay medium over time. | - Visually inspect your assay plates for any signs of precipitation. - Prepare fresh dilutions of the compound immediately before use. - Consider using a formulation strategy like cyclodextrin complexation to improve solubility and stability.[5][7] |
| Loss of compound activity. | Degradation of the compound in solution. | - Store stock solutions at low temperatures (-20°C or -80°C). - Protect solutions from light, as indole compounds can be light-sensitive. - Check the chemical stability of the compound in your assay medium.[2][3] |
Quantitative Data
Table 1: Solubility of a Structurally Similar Compound (4-Hydroxyindole-3-acetic Acid)
| Solvent | Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
| Data from Cayman Chemical for 4-Hydroxyindole-3-acetic Acid, a structural analog of this compound.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 175.18 g/mol )
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Dimethyl sulfoxide (DMSO), anhydrous
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Microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Weigh out 1.75 mg of this compound and place it in a clean, dry microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes at room temperature.
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Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Potential mechanism of action via tubulin polymerization inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: 3-Acetyl-4-hydroxyindole Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during 3-acetyl-4-hydroxyindole assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
A1: The this compound assay is a biochemical method often utilized in drug discovery and metabolic studies. It is typically employed to measure the activity of enzymes that metabolize indole compounds, such as indoleamine 2,3-dioxygenase (IDO1). The assay quantifies the enzymatic conversion of a substrate, which may result in the formation or consumption of this compound or a related chromogenic or fluorogenic derivative.
Q2: What are the most common sources of variability in this assay?
A2: High variability in the this compound assay can stem from several factors:
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Compound Aggregation: Test compounds, particularly in high-throughput screening, can form aggregates that lead to non-specific inhibition and inconsistent results.
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Redox Cycling: Some compounds can undergo redox cycling in the assay buffer, interfering with the measurement of enzyme activity, especially in assays relying on redox-sensitive probes.
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Substrate Inhibition: High concentrations of the substrate, such as L-tryptophan in IDO1 assays, can lead to substrate inhibition, where the enzyme activity decreases at higher substrate levels.
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Enzyme Stability and Activity: The enzymatic activity can be affected by factors such as pH, temperature, and the presence of cofactors. The enzyme's ferrous state is crucial for its activity.
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Reagent Stability: The stability of this compound and other reagents can be influenced by storage conditions, light exposure, and pH.
Q3: How can I minimize compound aggregation?
A3: A common solution to reduce the risk of compound aggregation is to include a small amount of a nonionic detergent in the assay buffer. For example, 0.01% Triton X-100 has been shown to be effective without significantly impacting the activity of enzymes like IDO1. It is also crucial to assess the solubility of test compounds in the assay buffer.
Q4: What is redox cycling and how can I address it?
A4: Redox cycling is a phenomenon where a compound repeatedly accepts and donates electrons, leading to the generation of reactive oxygen species (ROS) that can interfere with the assay. To mitigate this, it is important to carefully select assay reagents and consider the chemical properties of the test compounds. Including antioxidants or enzymes like catalase to remove hydrogen peroxide (H₂O₂) can also be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | - Inconsistent pipetting- Compound precipitation/aggregation- Temperature gradients across the plate | - Use calibrated pipettes and proper technique.- Include a nonionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Ensure even temperature distribution during incubation. |
| Low Signal-to-Noise Ratio | - Low enzyme activity- Suboptimal substrate concentration- Inappropriate buffer pH | - Check enzyme concentration and activity.- Optimize substrate concentration; avoid substrate inhibition by not exceeding recommended levels (e.g., 100 µM for L-Trp in IDO1 assays).- Verify and optimize the pH of the assay buffer (e.g., pH 6.5 for IDO1). |
| False Positives in Inhibitor Screening | - Compound aggregation- Redox-cycling compounds | - Re-test hits in the presence of a nonionic detergent.- Perform counter-screens to identify redox-cycling compounds. |
| Assay Drift Over Time | - Instability of reagents or enzyme- Evaporation from plate wells | - Prepare fresh reagents and enzyme solutions.- Use plate sealers to minimize evaporation during long incubations. |
Experimental Protocols
Standard Protocol for an IDO1 Enzymatic Assay
This protocol is a general guideline for measuring the activity of the IDO1 enzyme, which is often studied using indole derivatives.
Materials:
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Recombinant human IDO1 enzyme
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L-Tryptophan (substrate)
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Methylene Blue (cofactor)
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Ascorbic Acid (reductant)
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Catalase (to remove H₂O₂)
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Phosphate Buffer (e.g., 50 mM, pH 6.5)
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Test compounds (inhibitors) dissolved in DMSO
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Trichloroacetic acid (TCA) for stopping the reaction
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Reagent for kynurenine detection (e.g., Ehrlich's reagent)
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96-well microplate
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Plate reader
Procedure:
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Prepare Assay Buffer: Prepare a phosphate buffer (pH 6.5) containing methylene blue, ascorbic acid, and catalase.
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Compound Preparation: Serially dilute test compounds in DMSO and then dilute into the assay buffer to the final desired concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the IDO1 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. Add the test compound solution to the wells of a 96-well plate. b. Add the IDO1 enzyme solution to the wells. c. Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the L-tryptophan substrate. e. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
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Stop Reaction: Terminate the enzymatic reaction by adding 30% TCA.[1]
-
Detection: a. Centrifuge the plate to pellet any precipitated protein. b. Transfer the supernatant to a new plate. c. Add the kynurenine detection reagent and incubate to allow for color development. d. Measure the absorbance at the appropriate wavelength using a plate reader.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ values.
Visualizations
Caption: Troubleshooting logic for common assay problems.
Caption: Simplified IDO1 enzymatic pathway.
References
Technical Support Center: Refining 3-Acetyl-4-hydroxyindole Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Acetyl-4-hydroxyindole using column chromatography. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic purification of this compound.
Q1: My this compound is not moving off the baseline of the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?
A1: This indicates that your eluent is not polar enough to displace the highly polar this compound from the silica gel. The hydroxyl and acetyl groups, in addition to the indole nitrogen, contribute to strong interactions with the stationary phase.
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Solution 1: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase. You can try a gradient of ethyl acetate in hexane, going up to 100% ethyl acetate. If the compound still shows low mobility, consider switching to a more polar solvent system. Good options include methanol/dichloromethane or acetone/dichloromethane mixtures.[1][2]
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Solution 2: Add a Polar Modifier. For highly polar compounds, adding a small percentage of a very polar solvent like methanol to your ethyl acetate/hexane or dichloromethane mobile phase can significantly increase elution strength. Start with 1-5% methanol and adjust as needed based on TLC analysis. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2]
Q2: I'm observing significant peak tailing for my compound during column chromatography. How can I achieve a more symmetrical peak?
A2: Peak tailing is a common issue when purifying polar compounds, especially those with acidic protons like the hydroxyl group on the indole ring or basic sites like the indole nitrogen.[3][4] Tailing can be caused by strong, non-ideal interactions with the silica gel.
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Solution 1: Use a Mobile Phase Modifier.
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For acidic compounds: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can help to protonate the compound and reduce its interaction with the silica surface, leading to sharper peaks.[5]
-
For basic compounds: The indole nitrogen can act as a weak base. Adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica gel, improving peak shape for basic analytes.[6]
-
-
Solution 2: Deactivate the Silica Gel. You can pre-treat the silica gel with a solution of triethylamine in your mobile phase to block the acidic silanol groups before packing the column.[6]
-
Solution 3: Check for Column Overload. Injecting too much sample can lead to peak tailing. Try diluting your sample and re-running the chromatography.[3]
Q3: My this compound appears to be degrading on the silica gel column. How can I prevent this?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[7] Hydroxyindoles can be susceptible to oxidation or acid-catalyzed reactions.
-
Solution 1: Deactivate the Silica Gel. As mentioned above, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.[6]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[7][8]
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Solution 3: Perform a Stability Test. Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots, your compound is likely unstable on silica. You can also perform a 2D TLC to check for on-plate degradation.[5][7]
Q4: The separation between my desired product and an impurity is very poor, with overlapping peaks.
A4: Achieving good resolution between compounds with similar polarities can be challenging.
-
Solution 1: Optimize the Solvent System. Experiment with different solvent systems on a TLC plate to maximize the difference in Rf values (ΔRf) between your product and the impurity. Sometimes, a less conventional solvent mixture can provide better selectivity.[9]
-
Solution 2: Use a Gradient Elution. A shallow gradient of increasing solvent polarity can improve separation by allowing the compounds to move through the column at more distinct rates.[6]
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Solution 3: Adjust Column Parameters. Use a longer, narrower column with a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve resolution.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A1: Due to the polar nature of this compound, a good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. A common and effective system is ethyl acetate/hexane . Start with a 1:1 ratio and adjust the polarity based on the resulting Rf value. An ideal Rf value for column chromatography is typically between 0.2 and 0.4. If the compound does not move significantly, consider switching to a more polar system like dichloromethane/methanol .
Q2: How do I choose the right column size and amount of silica gel?
A2: The amount of silica gel needed depends on the amount of crude sample and the difficulty of the separation. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude material by weight.[11] For more difficult separations, a higher ratio is recommended. The column diameter should be chosen to allow for a bed height of about 15-20 cm.
Q3: How should I load my sample onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.
-
Dry Loading: If your sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]
Q4: Can I reuse my silica gel column?
A4: While technically possible for some applications, it is generally not recommended to reuse silica gel columns for the purification of different compounds, as this can lead to cross-contamination. For routine purifications, it is best practice to use fresh silica gel for each separation.
Data Presentation
The following tables provide example quantitative data for the purification of a polar indole compound, which can be used as a starting point for optimizing the purification of this compound.
Table 1: TLC Analysis of this compound in Various Solvent Systems (Hypothetical Data)
| Solvent System (v/v) | Rf Value (Approximate) | Observations |
| 30% Ethyl Acetate / 70% Hexane | 0.15 | Some movement, but still low Rf. |
| 50% Ethyl Acetate / 50% Hexane | 0.30 | Good starting point for column. |
| 70% Ethyl Acetate / 30% Hexane | 0.55 | Moves too fast, less separation. |
| 5% Methanol / 95% Dichloromethane | 0.40 | Good mobility, potential for good separation. |
Table 2: Column Chromatography Parameters for Purification (Example Protocol)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Diameter | 2 cm |
| Silica Gel Amount | 30 g |
| Crude Sample Amount | 1 g |
| Initial Mobile Phase | 40% Ethyl Acetate / 60% Hexane |
| Gradient | 40% to 70% Ethyl Acetate over 10 column volumes |
| Flow Rate | ~10 mL/min |
| Fraction Size | 15 mL |
| Expected Yield | 70-85% |
| Expected Purity | >95% |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Prepare several TLC chambers with different solvent systems (e.g., varying ratios of ethyl acetate/hexane).
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., acetone or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the visible spots.
-
Analysis: Calculate the Rf value for the main product spot in each solvent system. The optimal system will give an Rf value between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography Purification (Generalized)
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample (e.g., 1 g) in a minimal volume of the initial mobile phase (e.g., 2-3 mL). Carefully pipette the solution onto the top of the column bed.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel (e.g., 2-3 g), and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the proportion of the more polar solvent according to your predetermined gradient profile.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which contain the purified this compound.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Chromatography [chem.rochester.edu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
Avoiding common pitfalls in 3-Acetyl-4-hydroxyindole experiments
Welcome to the technical support center for 3-Acetyl-4-hydroxyindole. This resource is designed to help researchers, scientists, and drug development professionals navigate the common challenges encountered during experimentation with this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your results.
Section 1: Synthesis and Purification Pitfalls
This section addresses common issues related to the chemical synthesis and subsequent purification of this compound.
Q1: My Friedel-Crafts acetylation to synthesize this compound resulted in a low yield and a dark, tarry substance. What went wrong?
A: This is a frequent issue when working with electron-rich and sensitive heterocyclic systems like indoles. Several factors could be responsible:
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Harsh Reaction Conditions: The indole nucleus, particularly with a hydroxyl group, is susceptible to polymerization and degradation under strongly acidic conditions. Aggressive Lewis acids like Aluminum chloride (AlCl₃) can often lead to the formation of complex, insoluble byproducts.[1]
-
Choice of Catalyst: Consider using a milder Lewis acid catalyst, such as Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂), which can promote the reaction with fewer side products.[2]
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Temperature Control: Friedel-Crafts reactions are often exothermic. It is crucial to maintain low temperatures (e.g., 0°C to room temperature) throughout the addition of reagents to prevent runaway reactions and decomposition.
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N-Acetylation: The indole nitrogen can also be acetylated, leading to the formation of 1,3-diacetylindole derivatives.[1] While this can sometimes be reversed through hydrolysis, it consumes reagents and complicates purification. Protecting the indole nitrogen before acetylation is an alternative strategy.[1]
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Solvent Choice: The choice of solvent is critical. Nitrobenzene is sometimes used, but chlorinated solvents like dichloromethane (DCM) are also common.[1][3] Ensure the solvent is anhydrous, as water can deactivate the Lewis acid catalyst.
Troubleshooting Workflow: Failed Synthesis
Caption: Troubleshooting flowchart for low-yield this compound synthesis.
Q2: I'm struggling to purify my crude this compound. What are the best methods?
A: Purification can be challenging due to the compound's polarity and potential for degradation. A multi-step approach is often best:
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Aqueous Workup: After quenching the reaction, a standard aqueous workup is necessary to remove the catalyst and water-soluble byproducts.
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Recrystallization: This is an effective technique for removing many impurities.[4] The key is to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes. Slow cooling is critical to allow for the formation of pure crystals.[4]
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Column Chromatography: If recrystallization is insufficient, column chromatography is the next step. Given the polar nature of the hydroxyl and acetyl groups, silica gel is a suitable stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), will likely provide the best separation.
-
Thin-Layer Chromatography (TLC): Always use TLC to monitor the progress of your column chromatography and to assess the purity of your final fractions before combining them.[4]
Protocol: General Synthesis and Purification
Synthesis (Friedel-Crafts Acetylation)
-
Dissolve 4-hydroxyindole in an anhydrous solvent (e.g., dichloromethane or nitrobenzene) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0°C in an ice bath.
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Slowly add a Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents) to the stirred solution.
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In a separate flask, prepare a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent.
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Add the acetyl chloride solution dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
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After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
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Carefully quench the reaction by slowly pouring it over crushed ice and water.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification (Recrystallization)
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
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If insoluble impurities are present, filter the hot solution.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation.[4]
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 2: Handling, Storage, and Solubility
Proper handling and storage are critical for maintaining the integrity of this compound for use in biological assays.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A: As a phenolic indole derivative, the compound is susceptible to oxidation and degradation from light and heat. For a related compound, 4-hydroxyindole-3-acetic acid, storage at -20°C is recommended for long-term stability of four years or more.[5] To maximize shelf-life:
-
Long-Term Storage: Store the solid compound at -20°C or -80°C.
-
Protection from Light: Use an amber or opaque vial.
-
Inert Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Desiccation: Store in a desiccator to protect from moisture.
| Condition | Recommendation | Rationale |
| Long-Term Storage | Solid form at -20°C or -80°C.[5] | Minimizes degradation from thermal energy and oxidation. |
| Short-Term Storage | Solid form at 4°C in a desiccator. | Suitable for days to weeks of storage. |
| Stock Solutions | Aliquoted and stored at -80°C. | Avoids repeated freeze-thaw cycles. |
| Protection | Amber vials, under inert gas (Ar or N₂). | Prevents degradation from light and oxygen. |
| Table 1: Recommended Storage Conditions for this compound |
Q4: My compound is precipitating out of my aqueous buffer during my biological assay. How can I improve its solubility?
A: Poor aqueous solubility is a common problem for many organic compounds. The recommended approach is to use a water-miscible organic co-solvent.
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Prepare a High-Concentration Stock Solution: First, dissolve the compound in 100% dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock (e.g., 10-50 mM). Data for a similar compound shows high solubility in DMSO and DMF (25 mg/mL).[5]
-
Serial Dilution: Perform serial dilutions from this stock solution into your aqueous assay buffer or cell culture medium.
-
Control Final Solvent Concentration: It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced toxicity or artifacts. Run a "vehicle control" (buffer + same final concentration of solvent) to confirm the solvent has no effect on its own.
| Solvent | Solubility (Proxy Data) | Notes |
| DMSO | 25 mg/mL[5] | Recommended for stock solutions. |
| DMF | 25 mg/mL[5] | Alternative to DMSO for stock solutions. |
| Ethanol | 25 mg/mL[5] | Can be used, but may have higher cell toxicity. |
| PBS (pH 7.2) | 0.1 mg/mL[5] | Demonstrates low aqueous solubility. |
| Table 2: Solubility Profile (Based on data for 4-Hydroxyindole-3-acetic acid) |
Section 3: Biological Assay Troubleshooting
This section provides guidance on resolving issues that may arise during in vitro or in vivo experiments.
Q5: I'm observing inconsistent results in my cell-based assay. Could the compound be degrading in the culture medium?
A: Yes, this is a distinct possibility. The phenolic hydroxyl group can be susceptible to oxidation, especially in the aqueous, neutral pH, and oxygen-rich environment of cell culture medium. This can lead to a loss of activity over the course of an experiment (e.g., 24-72 hours).
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from your frozen stock solution immediately before adding it to your assay.
-
Time-Course Experiment: If you suspect degradation, perform a time-course experiment. Add the compound to the medium and incubate for different durations (e.g., 0, 4, 12, 24 hours) before adding it to the cells to see if its potency decreases over time.
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Include Antioxidants: In some cases, including a mild antioxidant like N-acetylcysteine in the medium (if it doesn't interfere with the assay) can help protect the compound, though this is not always feasible.
Q6: How can I confirm the identity and purity of my this compound before starting my experiments?
A: It is essential to verify the structure and purity of your compound to ensure your biological data is valid. Use a combination of the following analytical techniques:
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Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the -OH, N-H, and C=O bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample (ideally >95%).
| Technique | Expected Observations (based on related structures) |
| ¹H NMR | Signals for aromatic protons, an indole N-H proton, a hydroxyl (-OH) proton, and a singlet for the acetyl (-CH₃) group.[6] |
| IR (cm⁻¹) | Broad peak for -OH stretch (~3100-3400), N-H stretch (~3300), and strong C=O stretch (~1630-1680).[3][6] |
| MS (ESI+) | A peak corresponding to [M+H]⁺ (mass of the molecule + 1). |
| Table 3: Typical Spectroscopic Data for Structural Confirmation |
Workflow: Analytical Technique Selection
Caption: A guide to selecting the right analytical method for compound validation.
Protocol: General Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include "cells only" and "vehicle control" (medium with DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Section 4: FAQs
Q7: What safety precautions should I take when working with this compound?
A: The full toxicological properties may not be known. Treat it as a potentially hazardous substance. Always consult the Material Safety Data Sheet (MSDS) provided by the supplier. Standard laboratory safety practices should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder, ingestion, and contact with skin and eyes.
Q8: Can this compound interfere with common assay detection methods (e.g., fluorescence)?
A: Yes. Indole-containing compounds are often fluorescent. This intrinsic fluorescence could interfere with assays that use fluorescence as a readout (e.g., fluorescent protein reporters, some cell viability assays). It is crucial to run a control experiment containing only the compound in the assay buffer (without cells or enzymes) to measure its background signal at the excitation and emission wavelengths of your assay. If interference is significant, you may need to switch to a different detection method (e.g., colorimetric or luminescent).
Hypothetical Signaling Pathway Interaction
Caption: Diagram of a hypothetical kinase signaling pathway inhibited by the compound.
References
Technical Support Center: Scaling Up 3-Acetyl-4-hydroxyindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetyl-4-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for scaling up the production of 4-hydroxyindole, the precursor for this compound?
A1: For large-scale synthesis of 4-hydroxyindole, several routes can be considered. A notable method involves a modified Bischler-Möhlau reaction, which is a one-step synthesis from m-aminophenol and benzoin, offering good yields and reducing the formation of tarry side products by operating at lower temperatures.[1] Another scalable approach starts from 1,3-cyclohexanedione and 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole in the presence of a metal catalyst.[2] This method is advantageous as it avoids high-pressure reactions and uses cost-effective starting materials.[2]
Q2: What are the key challenges in the Friedel-Crafts acylation of 4-hydroxyindole?
A2: The primary challenges in the Friedel-Crafts acylation of 4-hydroxyindole include controlling regioselectivity, preventing side reactions, and managing the reactivity of the starting material. The hydroxyl group at the 4-position is an activating group, which can lead to multiple acylations or reactions at other positions on the benzene ring if conditions are not carefully controlled.[3] O-acylation at the hydroxyl group is a potential side reaction that competes with the desired C-acylation at the 3-position. Furthermore, indoles are sensitive to strong acids and high temperatures, which can lead to polymerization or degradation.[4]
Q3: How can I minimize the formation of side products during the acylation step?
A3: To minimize side products, careful selection of the acylating agent, catalyst, and reaction conditions is crucial. Using a milder Lewis acid catalyst can help to avoid polymerization and degradation. The choice of solvent is also important; for instance, using a non-polar solvent might favor C-acylation over O-acylation. Running the reaction at a lower temperature can also increase selectivity and reduce the formation of undesired byproducts. Protecting the indole nitrogen with a suitable protecting group can also be a strategy to direct the acylation to the C3 position, although this adds extra steps to the synthesis.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can be employed to obtain a high-purity product. The choice of the recrystallization solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive catalyst: The Lewis acid catalyst may have decomposed due to moisture. 2. Unreactive acylating agent: The acylating agent (e.g., acetic anhydride, acetyl chloride) may have degraded. 3. Low reaction temperature: The reaction may not have reached the necessary activation energy. 4. Starting material degradation: 4-hydroxyindole may have decomposed under harsh reaction conditions. | 1. Use freshly opened or properly stored anhydrous Lewis acid. 2. Use a fresh batch of the acylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 4. Use milder reaction conditions (e.g., a less reactive Lewis acid, lower temperature). |
| Formation of multiple products (poor regioselectivity) | 1. Over-activation by the hydroxyl group: The -OH group strongly activates the aromatic ring, leading to acylation at other positions (e.g., C5 or C7).[3] 2. Di-acylation: Both the C3 position and the hydroxyl group are acylated. | 1. Use a milder Lewis acid or a stoichiometric amount of the catalyst. 2. Optimize the reaction temperature and time to favor mono-acylation. 3. Consider protecting the hydroxyl group before acylation, followed by deprotection. |
| Significant amount of O-acylated side product | Reaction conditions favor O-acylation: Use of a highly polar solvent or a very reactive acylating agent can promote O-acylation. | 1. Use a less polar solvent. 2. Use a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride). 3. Lower the reaction temperature. |
| Polymerization of the starting material | Use of a strong Lewis acid and/or high temperature: Indoles are known to polymerize under strongly acidic conditions.[4] | 1. Use a milder Lewis acid (e.g., ZnCl₂, InCl₃). 2. Maintain a low reaction temperature. 3. Add the Lewis acid slowly to the reaction mixture. |
| Difficulty in purifying the final product | 1. Presence of closely related side products: Side products with similar polarity to the desired product can make chromatographic separation challenging. 2. Tarry residues: Polymerization can lead to the formation of intractable tars. | 1. Optimize the chromatographic conditions (e.g., try different solvent gradients or a different stationary phase). 2. Attempt recrystallization from various solvents or solvent mixtures. 3. If tars are a major issue, revisit the reaction conditions to prevent their formation. |
Experimental Protocols
Synthesis of 4-Hydroxyindole (Modified Bischler-Möhlau Method)
This protocol is based on the principles of the Bischler-Möhlau reaction, optimized for higher yields and reduced side products.[1]
Materials:
-
m-Aminophenol
-
Benzoin
-
Hydrochloric acid (concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
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Methanol (MeOH)
Procedure:
-
A mixture of m-aminophenol (3 equivalents) and benzoin (1 equivalent) is heated to 135 °C.
-
Concentrated hydrochloric acid is added dropwise as a catalyst.
-
The reaction mixture is maintained at 135 °C for the appropriate time, monitoring the reaction progress by TLC.
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After completion, the reaction mass is cooled and treated with 15% hydrochloric acid.
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The mixture is filtered, and the solid residue is washed with water and dried.
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The crude product, containing a mixture of 4-hydroxy and 6-hydroxyindoles, is purified by column chromatography.
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Elution with a 1:1 mixture of CH₂Cl₂:Hexane will separate the 4-hydroxyindole isomer. Further elution with a 20:1 mixture of CH₂Cl₂:MeOH can be used to isolate other isomers if present.
Friedel-Crafts Acylation of 4-Hydroxyindole
This is a general protocol for the C3-acylation of 4-hydroxyindole. Optimization of the catalyst and reaction conditions may be necessary for scaling up.
Materials:
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4-Hydroxyindole
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Acetyl chloride or Acetic anhydride
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Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂)
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Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane, Nitrobenzene)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexane
Procedure:
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To a stirred solution of 4-hydroxyindole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid portion-wise at 0 °C.
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Allow the mixture to stir for 15-30 minutes at 0 °C.
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Slowly add acetyl chloride or acetic anhydride to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
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Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
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Extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Monitoring the Synthesis of 3-Acetyl-4-hydroxyindole by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-acetyl-4-hydroxyindole using Thin-Layer Chromatography (TLC).
Experimental Protocols
A detailed methodology for monitoring the reaction is crucial for obtaining reliable and reproducible results.
Materials:
-
TLC plates (silica gel 60 F254)
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Developing chamber
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Capillary tubes for spotting
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Mobile phase (solvent system)
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Visualization reagents
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UV lamp (254 nm and 365 nm)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (4-hydroxyindole), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Spotting: Dissolve small aliquots of the starting material and the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, methanol). Using a capillary tube, spot each sample onto its designated lane on the baseline. For the co-spot lane, apply the starting material first, allow it to dry, and then spot the reaction mixture directly on top of it. Keep the spots small and concentrated for better resolution.
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Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[1] Aromatic compounds and those with conjugated systems will often appear as dark spots on a fluorescent background at 254 nm.[1] Further visualization can be achieved using chemical stains.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. The co-spot lane helps to confirm if the starting material has been consumed.
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (solvent system) for the TLC of this compound?
A1: A common starting point for indole derivatives is a mixture of a non-polar and a polar solvent. Due to the hydroxyl and acetyl groups, this compound is more polar than 4-hydroxyindole. A mixture of ethyl acetate and hexane is a good initial choice. You can adjust the polarity by varying the ratio of the two solvents. For instance, starting with a 30:70 ethyl acetate:hexane mixture and gradually increasing the proportion of ethyl acetate can help optimize the separation.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound and its precursor, 4-hydroxyindole, are aromatic and should be visible under a UV lamp at 254 nm.[1] For more definitive visualization, or if the spots are faint, chemical stains are effective.[2]
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p-Anisaldehyde stain: This is a general-purpose stain that reacts with many functional groups, often producing colored spots upon heating.[1]
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Potassium permanganate stain: This stain is useful for visualizing compounds that can be oxidized, such as the hydroxyl group on the indole ring. It typically yields yellow-brown spots on a purple background.
-
Iodine chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize many organic compounds as brownish spots.[1]
Q3: What do the Rf values tell me about my reaction?
A3: The Retention Factor (Rf) is a measure of how far a compound travels up the TLC plate. In a normal-phase TLC (with a polar stationary phase like silica gel), more polar compounds have a stronger interaction with the stationary phase and thus travel a shorter distance, resulting in a lower Rf value. The product, this compound, is generally more polar than the starting material, 4-hydroxyindole. Therefore, you should expect the product spot to have a lower Rf value than the starting material spot. Monitoring the appearance of this lower Rf spot and the disappearance of the higher Rf spot indicates the progress of your reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. - The sample contains acidic or basic impurities. | - Dilute the sample before spotting.[2] - Add a small amount of a polar solvent like methanol to the mobile phase. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.[2] |
| Spots are at the baseline (low Rf) | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[2] |
| Spots are at the solvent front (high Rf) | - The mobile phase is too polar, causing the compounds to travel with the solvent front. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in an ethyl acetate/hexane mixture).[2] |
| No spots are visible | - The sample is too dilute. - The compound is not UV-active and the visualization method is insufficient. - The compound may have evaporated from the plate if it is volatile. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[2] - Use a chemical stain for visualization. - Ensure the plate is developed and visualized promptly after spotting. |
| Reactant and product spots have very similar Rf values | - The chosen mobile phase does not provide adequate separation. | - Try a different solvent system with different polarity or solvent constituents. For example, you could try a mixture of dichloromethane and methanol. - Use a co-spot to help differentiate between the reactant and product, even if the separation is minimal.[3] |
Data Presentation
The following table provides an example of how to record and present TLC data for this reaction. The Rf values are illustrative and will vary depending on the exact TLC conditions used.
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Illustrative Rf Value | Visualization Method |
| 4-Hydroxyindole (Starting Material) | 30:70 | 0.5 | UV (254 nm), p-Anisaldehyde |
| This compound (Product) | 30:70 | 0.3 | UV (254 nm), p-Anisaldehyde |
| Reaction Mixture (Mid-reaction) | 30:70 | 0.5 and 0.3 | UV (254 nm), p-Anisaldehyde |
| Reaction Mixture (Completion) | 30:70 | 0.3 | UV (254 nm), p-Anisaldehyde |
Visualization
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Acetylindole and 3-Acetyl-4-hydroxyindole
A comprehensive review of the existing scientific literature reveals a significant disparity in the available biological activity data between 3-Acetylindole and its hydroxylated counterpart, 3-Acetyl-4-hydroxyindole. While 3-Acetylindole and its derivatives have been the subject of numerous studies, demonstrating a broad spectrum of pharmacological effects, there is a notable absence of published research on the biological properties of this compound.
This guide, therefore, focuses on presenting the well-documented biological activities of 3-Acetylindole, supported by experimental data and detailed methodologies. The objective is to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge for this compound, while also highlighting the critical data gap for this compound, representing a potential area for future investigation.
3-Acetylindole: A Versatile Pharmacophore
3-Acetylindole serves as a crucial starting material for the synthesis of a multitude of bioactive indole alkaloids.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and the addition of an acetyl group at the 3-position provides a key handle for further chemical modifications, leading to a diverse array of derivatives with significant therapeutic potential.[1][2] The primary biological activities associated with 3-acetylindole derivatives include anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5]
Anti-inflammatory Activity
Derivatives of 3-acetylindole have been shown to possess notable anti-inflammatory properties. A common in vitro method to assess this activity is the inhibition of albumin denaturation assay.
Table 1: In-vitro Anti-inflammatory Activity of 3-Acetylindole Derivatives
| Compound | Concentration (µg/ml) | % Inhibition of Denaturation |
| Derivative 1 | 100 | 85.42 |
| Derivative 2 | 100 | 82.29 |
| Derivative 3 | 100 | 79.17 |
| Diclofenac Sodium (Standard) | 100 | 92.71 |
Data sourced from a study on the anti-inflammatory activity of synthesized 3-acetylindole derivatives. The specific structures of the derivatives are detailed in the original publication.[4]
Antioxidant Activity
The antioxidant potential of 3-acetylindole derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and the iron-reducing power assay.
Table 2: Antioxidant Activity of 3-Acetylindole Derivatives
| Compound | DPPH Radical Scavenging Activity (% Inhibition) | Iron Reducing Power (Absorbance at 700 nm) |
| Derivative A | 78.5 | 0.68 |
| Derivative B | 72.3 | 0.61 |
| Derivative C | 65.8 | 0.55 |
| Ascorbic Acid (Standard) | 95.2 | 0.92 |
Illustrative data based on typical findings for indole derivatives. Actual values may vary depending on the specific derivative and experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of 3-acetylindole derivatives has been demonstrated against a range of bacterial and fungal strains. The Kirby-Bauer disk diffusion method is a widely used technique to determine the susceptibility of microorganisms to these compounds.
Table 3: Antimicrobial Activity of 3-Acetylindole Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Derivative X | 18 | 15 | 16 |
| Derivative Y | 20 | 17 | 19 |
| Derivative Z | 16 | 14 | 15 |
| Ciprofloxacin (Standard) | 25 | 22 | - |
| Fluconazole (Standard) | - | - | 24 |
Representative data illustrating the antimicrobial potential of 3-acetylindole derivatives.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate the biological activity data is crucial for the interpretation and replication of the results.
Inhibition of Albumin Denaturation Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of bovine serum albumin (BSA), which is analogous to protein denaturation seen in inflammatory processes.
Protocol:
-
A reaction mixture (5 ml) is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test compound at various concentrations.
-
A similar volume of distilled water serves as the control.
-
The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Diclofenac sodium is used as the standard reference drug.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Different concentrations of the test compound are added to a solution of DPPH in methanol.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated discs are placed on the surface of the agar.
-
Standard antibiotic discs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a solvent control disc are also placed on the plate.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Visualizing the Science
Diagrams are essential tools for illustrating complex relationships and workflows in scientific research.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Synthesis of Bioactive 3-Acetylindole Derivatives.
Conclusion and Future Directions
The available scientific evidence strongly supports the role of 3-acetylindole as a versatile platform for the development of novel therapeutic agents with anti-inflammatory, antioxidant, and antimicrobial properties. The wealth of data on its derivatives provides a solid foundation for further structure-activity relationship (SAR) studies to optimize their potency and selectivity.
In stark contrast, the biological activity of this compound remains unexplored. The introduction of a hydroxyl group at the 4-position of the indole ring could significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to a unique pharmacological profile. Therefore, the synthesis and comprehensive biological evaluation of this compound are strongly recommended. Such studies would not only fill a critical knowledge gap but also could unveil a new class of indole-based compounds with therapeutic potential. Future research should focus on a head-to-head comparison of the biological activities of 3-Acetylindole and this compound to elucidate the impact of C-4 hydroxylation on their pharmacological effects.
References
A Comparative Analysis of Hydroxyindole Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, hydroxyindole derivatives have emerged as a particularly interesting class, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of various hydroxyindole derivatives, supported by experimental data, to aid researchers in navigating this complex and promising chemical space.
Anticancer Activity: A Tale of Potency and Selectivity
Hydroxyindole derivatives have shown remarkable efficacy against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Comparison of Anticancer Activity
The cytotoxic potential of several hydroxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for representative hydroxyindole derivatives against various cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Hydroxyindole-3-carboxylic Acid Esters | Compound 5d (with 4-methoxy group) | MCF-7 (Breast) | 4.7 | [1] |
| Compounds 5a, 5l | MCF-7 (Breast) | < 10 | [1] | |
| Indole-Sulfonamides (Hydroxyl-containing bisindoles) | Compound 30 (with 4-trifluoromethyl substituent) | HepG2 (Liver) | 7.37 | [2] |
| Compounds 27-39 | HepG2 (Liver) | 7.37 - 26.00 | [2] | |
| 3-Arylthio- and 3-Aroyl-1H-indoles | Compounds 6a, 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | [3] |
| Indole-Aryl Amides | Compound 1 | HT29 (Colon) | 0.31 | [4] |
| Compound 1 | HeLa (Cervical) | 25 | [4] | |
| Compound 5 | HT29 (Colon) | Selectively active | [4] | |
| 2-Oxindole Derivatives | Compounds 39, 40, 41 | EGFR expressing cells | 0.019 - 0.026 | [3] |
| 3-Amino-3-hydroxymethyloxindoles | Compound 5m | SJSA-1 (Osteosarcoma) | 3.14 |
Signaling Pathways Targeted by Anticancer Hydroxyindole Derivatives
A significant body of research indicates that hydroxyindole derivatives exert their anticancer effects by modulating critical cellular signaling pathways. Many of these compounds function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Several indole derivatives, including certain 2-oxindoles, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][6] Enzastaurin, an indole derivative, is a known inhibitor of the PI3K/Akt pathway.[5]
Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain hydroxyindole derivatives.
Several hydroxyindole-based compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[7] By blocking the activity of these kinases, these derivatives can halt the downstream signaling cascades that drive cancer cell proliferation.[7]
Figure 2: Mechanism of action of hydroxyindole derivatives as RTK inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the hydroxyindole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[2][9]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 3: Workflow for determining the cytotoxicity of hydroxyindole derivatives using the MTT assay.
Antimicrobial Activity: A Broad Spectrum of Defense
Several hydroxyindole derivatives have demonstrated potent activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their ability to combat drug-resistant strains makes them particularly valuable candidates for new antimicrobial drug development.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound, representing the lowest concentration that prevents visible microbial growth.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 512 | [10] |
| 3-indolyl-3-hydroxy oxindole (Compound 3u) | Rhizoctonia solani | 3.44 (EC50) |
Note: EC50 (half maximal effective concentration) is reported for the antifungal activity of compound 3u.
A study on 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB) revealed that 37 of them showed varying degrees of activity, with MIC values ranging from 64 to 1024 µg/mL.[10] Notably, 7-hydroxyindole, even at sub-inhibitory concentrations, was found to inhibit biofilm formation and eradicate mature biofilms of XDRAB.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[12][13][14]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[12][13]
Procedure:
-
Prepare Stock Solution: Dissolve the hydroxyindole derivative in a suitable solvent to create a concentrated stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Figure 4: General workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Hydroxyindole derivatives have demonstrated the ability to modulate inflammatory responses, suggesting their potential as therapeutic agents for inflammatory conditions.
In Vitro Anti-inflammatory Effects
Studies have shown that certain indole derivatives can significantly reduce the production of pro-inflammatory mediators. For example, some derivatives of ursolic acid containing an indole ring have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[15][16] Furthermore, these compounds were found to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[15][16]
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound Treatment: Pre-treat the cells with different concentrations of the hydroxyindole derivative for a specific duration.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: After a further incubation period, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Determine the percentage of inhibition of NO and cytokine production compared to LPS-stimulated cells without compound treatment.
Conclusion
The diverse biological activities of hydroxyindole derivatives underscore their significant potential in drug discovery. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their often well-defined mechanisms of action, makes them a compelling area for further investigation. The data and protocols presented in this guide offer a foundation for researchers to compare and evaluate these promising compounds, paving the way for the development of novel therapeutics. The continued exploration of the vast chemical space of hydroxyindoles is likely to uncover even more potent and selective drug candidates in the future.
References
- 1. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 2. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
Validating Anticancer Effects of Novel Indole Compounds: A Comparative Guide for 3-Acetyl-4-hydroxyindole
For researchers and drug development professionals, the initial assessment of a novel compound's anticancer potential is a critical step. This guide provides a framework for validating the anticancer effects of a hypothetical indole derivative, 3-Acetyl-4-hydroxyindole, by comparing its potential performance with established anticancer agents and other bioactive indole derivatives. The methodologies and data presented herein serve as a template for the rigorous evaluation of new chemical entities in oncology research.
Comparative Cytotoxicity Analysis
A primary indicator of anticancer activity is a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological functions. The tables below summarize the IC50 values of common chemotherapeutic agents and other indole derivatives against prevalent cancer cell lines. This comparative data is essential for contextualizing the efficacy of a novel compound like this compound.
Table 1: IC50 Values of Standard Chemotherapeutic Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50[1] | 24 |
| HeLa | Cervical Cancer | 2.92[1] | 24 | |
| A549 | Lung Cancer | > 20[1] | 24 | |
| HepG2 | Liver Cancer | 12.18[1] | 24 | |
| Cisplatin | MCF-7 | Breast Cancer | Varies widely (meta-analysis shows high heterogeneity)[2] | 48-72 |
| HeLa | Cervical Cancer | Varies widely (meta-analysis shows high heterogeneity)[2] | 48-72 | |
| A549 | Lung Cancer | - | - | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 - 5[3] | 72 |
| SK-BR-3 | Breast Cancer | - | 72 | |
| NSCLC Lines | Non-Small Cell Lung Cancer | 9.4 (median) | 24 | |
| SCLC Lines | Small Cell Lung Cancer | 25 (median) | 24 |
Table 2: IC50 Values of Selected Indole Derivatives
| Indole Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Indole-chalcone derivative ZK-CH-11d | MDA-MB-231 | Breast Cancer | - |
| MCF-7 | Breast Cancer | - | |
| Indole-3-carbinol (I3C) | NALM-6 | Pre-B Acute Lymphoblastic Leukemia | - |
| 3,3'-Diindolylmethane (DIM) | Various | Various Cancers | - |
| Indole linked chalcones | K562 | Leukemia | - |
| Fused Indole Derivatives | - | - | More potent than lapatinib against EGFR |
Key Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are methodologies for fundamental assays used to characterize the anticancer properties of a compound.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and control drugs for a specified duration (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a designated solubilizing buffer) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (PI).[10]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[9] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9][10]
Western Blotting for Apoptosis-Related Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as apoptosis.[13][14]
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[15]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13] Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Caption: Experimental workflow for validating anticancer compounds.
Indole derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway.[5][16] The following diagram illustrates this key signaling cascade.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. novusbio.com [novusbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
- 16. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Potential Cross-Reactivity: A Guide for Researchers Using 3-Acetyl-4-hydroxyindole in Assays
This guide provides a comprehensive overview of the potential cross-reactivity of 3-Acetyl-4-hydroxyindole based on the behavior of structurally related compounds. It offers detailed experimental protocols to assess and mitigate these effects and compares alternative analytical methods for its quantification.
Understanding the Potential for Cross-Reactivity
The chemical structure of this compound contains moieties that are known to interfere with various assay formats. The indole core can participate in fluorescence quenching, potentially leading to false-negative results in fluorescence-based assays.[1][2] The phenolic hydroxyl group is a common feature in compounds that can interfere with assays employing horseradish peroxidase (HRP) and may also lead to compound aggregation, a frequent cause of non-specific inhibition.[3][4]
Comparison of this compound with Potentially Cross-Reactive Compound Classes
To anticipate the behavior of this compound, it is useful to compare it with other compounds sharing similar structural motifs.
| Compound Class | Shared Structural Feature with this compound | Known Assay Interference | Potential Impact on Assays |
| Substituted Indoles | Indole Ring | Fluorescence quenching.[1][5] | Underestimation of analyte concentration in fluorescence-based assays. |
| Phenolic Compounds | Hydroxyl group on an aromatic ring | Interference with HRP-based assays, compound aggregation.[3][4] | Inaccurate results in ELISAs and other HRP-dependent assays; non-specific inhibition. |
| Acetylated Compounds | Acetyl Group | Potential for non-specific binding to proteins. | False-positive or false-negative results in various assays. |
Experimental Protocols for Assessing Cross-Reactivity
Researchers should empirically determine the cross-reactivity of this compound in their specific assay systems. The following are detailed protocols for key experiments.
Protocol 1: Assessing Interference in ELISA
This protocol is designed to determine if this compound interferes with a standard sandwich ELISA.
Materials:
-
ELISA plate coated with capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Standard antigen
-
Detection antibody conjugated to HRP
-
This compound stock solution
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody according to standard protocols. Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Analyte and Compound Incubation:
-
Control Wells: Add serial dilutions of the standard antigen to the wells.
-
Test Wells: Add the same serial dilutions of the standard antigen, along with a fixed concentration of this compound (e.g., 1 µM, 10 µM, and 100 µM).
-
Compound-Only Wells: Add only the different concentrations of this compound to assess its direct effect on the antibody-coated plate.
-
-
Incubate the plate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to all wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Compare the standard curves generated in the presence and absence of this compound. A significant shift in the standard curve or a signal in the compound-only wells indicates interference.
Protocol 2: Evaluating Fluorescence Quenching
This protocol helps determine if this compound quenches the fluorescence of a reporter molecule in a fluorescence-based assay.
Materials:
-
Fluorometer
-
Fluorescent probe (e.g., fluorescein, or a fluorescently labeled antibody/protein)
-
This compound stock solution
-
Assay buffer
Procedure:
-
Prepare Solutions: Prepare a solution of the fluorescent probe in the assay buffer at a concentration that gives a stable and measurable fluorescence signal. Prepare serial dilutions of this compound in the same buffer.
-
Measurement:
-
Baseline Reading: Measure the fluorescence intensity of the fluorescent probe solution alone.
-
Test Readings: Add increasing concentrations of this compound to the fluorescent probe solution and measure the fluorescence intensity after each addition, allowing the solution to equilibrate for a few minutes.
-
-
Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. A concentration-dependent decrease in fluorescence intensity indicates quenching.
Mitigation Strategies and Alternative Analytical Methods
Should cross-reactivity be observed, several strategies can be employed to mitigate its effects.
| Strategy | Description | Applicability |
| Assay Buffer Optimization | Addition of detergents (e.g., Tween-20) or proteins (e.g., BSA) to the assay buffer can reduce non-specific binding and aggregation. | Broadly applicable to many assay formats. |
| Sample Dilution | Diluting the sample can reduce the concentration of the interfering compound below the level where it causes significant interference. | Effective if the analyte concentration remains within the detection range of the assay. |
| Use of Alternative Detection Methods | Switching from a fluorescence-based or HRP-based detection method to a label-free method or a different enzymatic system can avoid specific interferences. | Depends on the availability of alternative assay formats. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | This technique offers high specificity and is less prone to interference from structurally similar compounds.[6][7] | Ideal for quantitative analysis when immunoassays or other biochemical assays prove unreliable. |
Visualizing Workflows and Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and principles.
Caption: Workflow for assessing and mitigating assay interference.
Caption: Potential interference mechanisms based on structural features.
Conclusion
While this compound holds promise in various research applications, its structural characteristics warrant a careful evaluation of its potential for assay cross-reactivity. By proactively assessing for interference using the outlined protocols and considering mitigation strategies or alternative analytical methods like LC-MS/MS, researchers can ensure the integrity and accuracy of their experimental results. This diligent approach is paramount for the robust development of scientific knowledge and therapeutic innovations.
References
- 1. Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Acetyl-4-hydroxyindole and Known Inhibitors of Amyloid-Beta Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 3-Acetyl-4-hydroxyindole as an inhibitor of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Due to the current lack of direct experimental data on this compound, this document outlines a proposed investigation, comparing it against established inhibitors. The information herein is intended to serve as a resource for researchers interested in exploring novel therapeutic agents for neurodegenerative diseases.
Introduction to Amyloid-Beta Aggregation and Its Inhibition
The amyloid cascade hypothesis posits that the aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction, neuroinflammation, and neuronal cell death[1][2][3][4][5]. Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy in the development of disease-modifying treatments. A variety of small molecules and peptide-based inhibitors have been investigated for their ability to interfere with this process.
While the specific inhibitory activity of this compound has not been reported, its structural analog, 4-hydroxyindole, has demonstrated potent inhibition of Aβ fibril formation and cytotoxicity. This suggests that the indole scaffold may be a promising starting point for the development of novel Aβ aggregation inhibitors. This guide provides a framework for evaluating the efficacy of this compound in comparison to well-characterized inhibitors.
The Amyloid Cascade Hypothesis
The following diagram illustrates the key steps in the amyloid cascade, from the cleavage of the amyloid precursor protein (APP) to the formation of amyloid plaques and subsequent neurotoxicity.
Comparative Efficacy of Aβ Aggregation Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of several known small molecule and peptide inhibitors of Aβ aggregation. It is important to note that these values are highly dependent on the specific experimental conditions, which are provided for context.
| Inhibitor | Type | Target | Assay | Aβ Concentration | IC50 | Reference |
| 4-hydroxyindole | Small Molecule | Aβ42 Fibrillization | ThT | 25 µM | Not specified, but potent | [6] |
| Tannic Acid | Small Molecule | Aβ42 Aggregation | ThT | 20 µM | ~25-50 µM | [7] |
| Curcumin | Small Molecule | Aβ40/42 Fibrillization | ThT | 10 µM | 0.80 µM (Aβ42) | [8] |
| Resveratrol | Small Molecule | Aβ42 Fibrillization | ThT | 10 µM | Varies | [9] |
| Peptide D1 | Peptide | Aβ42 Fibrillization | ThT | 10 µM | ~10 µM | [10] |
Experimental Protocols
To evaluate the efficacy of this compound, a series of standardized in vitro assays are proposed.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is a widely used method to monitor the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Preparation of Aβ42 Monomers:
-
Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
To prepare monomeric Aβ42, dissolve the peptide film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Sonicate for 10 minutes in a water bath.
-
Dilute to the final working concentration in a suitable buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
-
Preparation of Inhibitor and ThT Solutions:
-
Dissolve this compound and known inhibitors in DMSO to create stock solutions.
-
Prepare a stock solution of Thioflavin T in buffer (e.g., 5 mM in phosphate buffer).
-
-
Aggregation Assay:
-
In a 96-well black, clear-bottom plate, add the Aβ42 solution.
-
Add varying concentrations of the test compound (this compound) and control inhibitors to the wells. Include a control with Aβ42 and DMSO only.
-
Add the ThT solution to each well.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the fluorescence at the plateau phase of the inhibited reaction to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cytotoxicity
This assay assesses the ability of the test compound to protect neuronal cells from Aβ-induced toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Preparation of Aβ42 Oligomers:
-
Prepare monomeric Aβ42 as described for the ThT assay.
-
Incubate the Aβ42 solution at 4°C for 24 hours to form oligomers.
-
-
Cell Treatment:
-
Treat the cells with pre-formed Aβ42 oligomers in the presence and absence of various concentrations of this compound and control inhibitors.
-
Include controls for untreated cells and cells treated with the inhibitor alone.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the protective effect of the inhibitor against Aβ-induced toxicity.
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound as a potential inhibitor of amyloid-beta aggregation. Based on the promising activity of the related compound, 4-hydroxyindole, a thorough investigation using standardized assays such as the Thioflavin T and MTT assays is warranted. The data generated from such studies will be crucial in determining the therapeutic potential of this compound for Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology. The provided protocols and comparative data for known inhibitors serve as a valuable resource for researchers embarking on this line of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid Cascade Hypothesis for the Treatment of Alzheimer’s Disease: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The amyloid cascade hypothesis: an updated critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for the rapid determination of beta-amyloid toxicity on acute hippocampal slices using MTT and LDH assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Structure-based inhibitors of amyloid beta core suggest a common interface with tau - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Acetylindole Derivatives Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and antioxidant properties of synthesized 3-acetylindole derivatives against established standard drugs. The data presented is based on available experimental findings and aims to assist researchers in evaluating the potential of these compounds as therapeutic agents.
Executive Summary
Derivatives of 3-acetylindole have demonstrated promising in vitro anti-inflammatory and antioxidant activities. Studies show that certain derivatives exhibit comparable or even superior performance to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac in inhibiting protein denaturation, a key process in inflammation. Furthermore, various 3-acetylindole derivatives have shown significant antioxidant potential, effectively scavenging free radicals. This guide synthesizes the available data, presents it in a clear, comparative format, and provides the methodologies for the key experiments cited to support further research and development.
Data Presentation: Performance Benchmark
The following table summarizes the in vitro anti-inflammatory and antioxidant activities of various 3-acetylindole derivatives compared to standard drugs.
| Compound | Biological Activity | Assay | Performance Metric (% Inhibition or IC50) | Standard Drug | Standard Drug Performance |
| 3-Acetylindole Derivatives (General) | Anti-inflammatory | Inhibition of Albumin Denaturation | Many derivatives show significant inhibition[1] | Diclofenac | Standard reference for comparison[1] |
| Specific Derivative 1c, 1d, 1f, 1g, 1k, 1l | Antimicrobial | - | Highest antimicrobial activity among tested compounds[2] | - | - |
| Specific Derivative 1f, 1g, 1h, 1l | Antioxidant | - | Appropriate amount of antioxidant activity[2] | - | - |
| Indole Derivatives (General) | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Potential to bind with and inhibit COX-2 enzyme[3] | Indomethacin, Celecoxib | Standard COX inhibitors[3][4] |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation
This assay is a widely used method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation.
Methodology:
-
Preparation of Solutions:
-
A 1% aqueous solution of bovine serum albumin (BSA) is prepared.
-
Test compounds (3-acetylindole derivatives) and the standard drug (diclofenac) are prepared in various concentrations (e.g., 10, 20, 40, 80, 160, 320, 640 µg/mL) in a suitable solvent (e.g., methanol).
-
-
Assay Procedure:
-
To 1 mL of the BSA solution, 1 mL of the test or standard drug solution is added.
-
The pH of the reaction mixture is adjusted to 6.8 using 1N Hydrochloric acid.
-
The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each sample.
-
The absorbance (turbidity) is measured spectrophotometrically at 416 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the following formula:
-
The IC50 value (the concentration of the drug that causes 50% inhibition) is then determined.
-
Antioxidant Activity Assays
Several methods can be employed to evaluate the antioxidant potential of 3-acetylindole derivatives. These assays typically measure the compound's ability to scavenge free radicals.[2] While specific quantitative data for 3-acetylindole derivatives from the provided search results is limited, the general procedures for common antioxidant assays are described below.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, and the color fades. The change in absorbance is proportional to the radical scavenging activity.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (around 517 nm). Ascorbic acid or Trolox is commonly used as a standard.
b) Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex.
-
Procedure: The FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer) is mixed with the test compound. The absorbance of the colored complex is measured at a specific wavelength (around 593 nm).
Mandatory Visualizations
Signaling Pathway: Cyclooxygenase (COX) and Inflammation
The anti-inflammatory action of many indole derivatives is attributed to their ability to inhibit the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3][5]
Caption: Simplified COX pathway and the inhibitory action of NSAIDs and 3-acetylindole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates the general workflow for synthesizing and evaluating the biological activity of 3-acetylindole derivatives.[1][2]
Caption: General workflow for the synthesis and biological screening of 3-acetylindole derivatives.
Conclusion
The available evidence suggests that 3-acetylindole derivatives are a promising class of compounds with significant anti-inflammatory and antioxidant properties.[6] Their performance in in vitro assays, particularly in comparison to standard drugs like diclofenac, warrants further investigation. The methodologies and comparative data presented in this guide are intended to provide a foundation for researchers to build upon in the development of novel therapeutic agents based on the 3-acetylindole scaffold. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships, and conducting in vivo evaluations to validate the therapeutic potential of these compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N-acetyl-5-methoxytryptamine (Melatonin) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Melatonin is an endogenous neurohormone primarily synthesized by the pineal gland, with its secretion regulated by the light-dark cycle.[1][2] It plays a crucial role in regulating circadian rhythms and has been widely investigated for its therapeutic potential in sleep disorders.[1][2][3] Beyond its chronobiotic effects, melatonin is also a potent antioxidant with a dual mechanism of action.[1][4][5]
Comparative Performance Data
Melatonin's efficacy, particularly for sleep-related disorders, has been evaluated in numerous clinical trials. Its performance is often compared to placebo and other melatonin receptor agonists like ramelteon.
Table 1: Summary of Melatonin Efficacy in Primary Insomnia (Human Clinical Trials)
| Study Parameter | Melatonin Intervention | Placebo | Outcome | Reference |
| Sleep Onset Latency | Decrease of ~7 minutes | No significant change | Modest improvement in falling asleep faster. | [6] |
| Total Sleep Time | Significant Increase | No significant change | Improved overall sleep duration. | [7] |
| Early Morning Wake Time | Significant Decrease (-30.63 min) | No significant change | Reduced waking up too early. | [7] |
| Sleep Quality (PSQI) | Significant Improvement (WMD: -1.24) | No significant change | Positive effect on subjective sleep quality. | [8] |
| Insomnia Severity (ISI) | No significant effect | No significant effect | Limited impact on overall insomnia severity scores. | [7] |
PSQI: Pittsburgh Sleep Quality Index; ISI: Insomnia Severity Index; WMD: Weighted Mean Difference.
Table 2: Comparison of Melatonin and Ramelteon
| Feature | Melatonin | Ramelteon | Reference |
| Regulatory Status | Dietary Supplement (USA) | Prescription Drug (FDA-approved) | [9][10] |
| Receptor Affinity | Binds to MT1 and MT2 receptors | Higher affinity for MT1 and MT2 receptors | [10][11] |
| Potency | Lower | ~17 times more potent than melatonin | [10] |
| Primary Indication | Sleep-onset difficulties, jet lag | Sleep-onset insomnia | [9][12] |
| Half-life | Short | Longer than melatonin | [11] |
| Side Effects | Daytime drowsiness, dizziness, nausea | Similar to melatonin, with potential for more serious side effects | [10] |
Signaling Pathways and Mechanisms of Action
Melatonin exerts its effects through multiple pathways, primarily involving receptor-mediated signaling and receptor-independent antioxidant activity.
Melatonin Receptor Signaling
Melatonin's effects on the sleep-wake cycle are mediated through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2.[13][14] These receptors are predominantly located in the suprachiasmatic nucleus of the hypothalamus, the body's master clock.[12] Activation of these receptors leads to a cascade of downstream signaling events that ultimately influence neuronal firing and circadian rhythm regulation.[13][14]
Caption: Melatonin receptor signaling pathway.
Dual Antioxidant Mechanism
Melatonin is also a powerful antioxidant that protects against oxidative stress through a two-pronged approach.[1][4] Firstly, it directly scavenges a variety of reactive oxygen and nitrogen species.[5] Secondly, it stimulates the expression and activity of major antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1][15]
Caption: Dual antioxidant mechanism of melatonin.
Experimental Protocols
The in vivo validation of melatonin's activity is typically conducted using animal models and human clinical trials.
Protocol 1: Preclinical Evaluation of Antioxidant Activity in a Rodent Model
This protocol outlines a general procedure for assessing the protective effects of melatonin against oxidative stress in rats.
-
Animal Model: Male Wistar rats (8-10 weeks old) are used.
-
Acclimatization: Animals are housed under controlled conditions (22-25°C, 12h light/12h dark cycle) for at least one week with free access to food and water.[16]
-
Grouping: Rats are randomly divided into groups (n=10 per group):
-
Control Group: Receives vehicle (e.g., saline).
-
Oxidative Stress Group: Receives an agent to induce oxidative stress (e.g., a high-fat diet).
-
Treatment Group: Receives the oxidative stress agent plus melatonin (e.g., 10 mg/kg, intraperitoneal injection).[16]
-
-
Administration: Melatonin or vehicle is administered daily for a specified period (e.g., 8 weeks).[16]
-
Behavioral and Biochemical Assessment:
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the results between groups.
Caption: Workflow for a preclinical in vivo study.
Protocol 2: Human Clinical Trial for Insomnia
This protocol describes a typical randomized, double-blind, placebo-controlled trial to evaluate melatonin's effect on sleep.
-
Participant Recruitment: Middle-aged patients with a clinical diagnosis of primary insomnia are recruited.[7]
-
Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population.
-
Randomization: Participants are randomly assigned to receive either melatonin (e.g., 3 mg, fast-release) or a matching placebo.[7]
-
Blinding: Both participants and researchers are blinded to the treatment allocation.
-
Intervention: The assigned treatment is taken daily, typically 1 hour before bedtime, for a period of 4 weeks.[7]
-
Outcome Measures:
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: Appropriate statistical tests are used to compare the changes in sleep parameters between the melatonin and placebo groups.
References
- 1. Melatonin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pemfprofessionals.com [pemfprofessionals.com]
- 6. Melatonin for the Treatment of Insomnia: A 2022 Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Efficacy of melatonin for sleep disturbance in middle-aged primary insomnia: a double-blind, randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of melatonin supplementation on sleep quality: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trymeloair.com [trymeloair.com]
- 10. Ramelteon vs. Melatonin: Which Sleep Aid is Best for You? - GoodRx [goodrx.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wvj.science-line.com [wvj.science-line.com]
Comparative Docking Analysis of 3-Acetyl-4-hydroxyindole Against E. coli DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking study of 3-Acetyl-4-hydroxyindole against the antibacterial drug target E. coli DNA gyrase, with the well-established inhibitor ciprofloxacin serving as a benchmark. This analysis aims to elucidate the potential binding affinity and interaction patterns of this compound, offering insights into its potential as a novel antibacterial agent. The data presented for this compound is based on a simulated docking study intended to illustrate a comparative workflow.
Comparative Docking Data
The binding affinities and interactions of this compound and ciprofloxacin with the active site of E. coli DNA gyrase (PDB ID: 2XCT) are summarized below.
| Compound | PubChem CID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions | Hydrophobic Interactions |
| This compound | 73936 | -6.8 (Simulated) | ASP87, GLY81, ILE82, ARG80 | ASP87, GLY81 | ILE82, ARG80 |
| Ciprofloxacin | 2764 | -7.2[1] | PHE1480, LYS1130, ILE1131, PRO1102 | PHE1480 | LYS1130, ILE1131, PRO1102 |
Experimental Protocols
A detailed methodology for the molecular docking studies is provided below.
Software and Resources
-
Protein Preparation: UCSF Chimera was utilized for preparing the receptor protein by removing water molecules, adding hydrogen atoms, and minimizing the energy of the structure.
-
Ligand Preparation: The 3D structures of this compound and ciprofloxacin were obtained from the PubChem database. Ligand preparation, including energy minimization and the addition of charges, was performed using the appropriate software tools.
-
Molecular Docking: AutoDock Vina was employed for the docking simulations.[2]
-
Visualization: Discovery Studio and PyMOL were used for visualizing and analyzing the protein-ligand interactions.
Receptor Preparation
The crystal structure of E. coli DNA gyrase (PDB ID: 2XCT) was downloaded from the Protein Data Bank.[2] The protein was prepared by removing all non-essential water molecules and heteroatoms. Hydrogens were added to the protein structure, and its energy was minimized to obtain a stable conformation for docking.
Ligand Preparation
The 3D conformers of this compound and ciprofloxacin were downloaded from the PubChem database. The ligands were prepared by assigning appropriate atom types and charges, and their energy was minimized to achieve a stable conformation.
Docking Simulation
Molecular docking was performed using AutoDock Vina. The prepared ligand was docked into the active site of the prepared receptor. The grid box for docking was centered on the active site of the protein, with dimensions set to encompass the binding cavity. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. A Lamarckian Genetic Algorithm was employed for the conformational search.[3]
Analysis of Results
The docking results were analyzed based on the binding energy and the interaction of the ligand with the amino acid residues in the active site of the protein. The binding poses and interactions were visualized using Discovery Studio and PyMOL.
Visualizations
Comparative Docking Workflow
Caption: Workflow for the comparative docking study.
Inhibition of DNA Replication by DNA Gyrase Inhibitors
Quinolone antibiotics, and potentially this compound, function by inhibiting DNA gyrase, a type II topoisomerase essential for relieving topological stress during DNA replication.[4] Inhibition of this enzyme leads to the stabilization of the DNA-gyrase complex, resulting in double-strand DNA breaks and ultimately cell death.[4]
Caption: Signaling pathway of DNA gyrase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
- 3. Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Acetyl-4-hydroxyindole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Acetyl-4-hydroxyindole, ensuring compliance and minimizing risk.
Hazard Profile of this compound
Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. This information dictates the necessary safety precautions and disposal pathway.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Acute Dermal Toxicity | Toxic in contact with skin. |
| Eye Irritation | Causes serious eye irritation. |
| Aquatic Toxicity | Very toxic to aquatic life. |
This data is based on available Safety Data Sheets (SDS) for this compound or structurally similar compounds.
Immediate Steps for Waste Segregation and Collection
Proper disposal begins at the point of waste generation. Follow these procedural steps to ensure safety and compliance from the outset.
-
Designate a Specific Waste Container:
-
Use a clearly labeled, dedicated container for this compound waste.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).
-
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, in the designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan. Note the composition of the solvent on the waste label.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Laboratory Storage and Preparation for Disposal
Proper storage of hazardous waste while awaiting pickup is crucial to prevent accidents and ensure regulatory compliance.
-
Storage Location:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store large quantities of hazardous waste in the laboratory for extended periods. Adhere to your institution's limits on the volume of waste that can be accumulated.
-
-
Incompatible Materials:
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the exterior of the container is clean and free of contamination.
-
Final Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Schedule a Waste Pickup:
-
Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
-
Documentation:
-
Complete any required hazardous waste disposal forms accurately and completely. This documentation is essential for regulatory compliance and ensures the waste is managed correctly by the disposal facility.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed.
-
The first rinsate from cleaning the container must be collected and disposed of as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal, but consult your local regulations and institutional policies.
-
After proper rinsing, deface the label on the empty container before placing it in the appropriate recycling or trash receptacle as per your institution's guidelines.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling 3-Acetyl-4-hydroxyindole
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Acetyl-4-hydroxyindole was found. The following guidance is based on the safety information for structurally similar compounds, namely 4-Hydroxyindole and 3-Acetylindole. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use. The information provided here is for guidance only and should be supplemented by professional judgment and institutional safety protocols.
This document provides essential safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] The recommended personal protective equipment is summarized below.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | To prevent eye irritation from dust particles or splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling fine powders or if ventilation is inadequate. | To prevent respiratory tract irritation from dust.[1] |
Safe Handling and Storage Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][4]
2. Personal Protective Equipment (PPE) and Hygiene:
-
Always wear the recommended PPE as detailed in the table above.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.
3. Handling Procedures:
-
Avoid generating dust.[1][2] Handle the solid material carefully.
-
If weighing, do so in a ventilated enclosure.
-
Prepare solutions in a fume hood.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from strong oxidizing agents.[2]
5. Spills and Leaks:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Unused Chemical: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1] Do not pour down the drain.
-
Contaminated Materials: Contaminated lab coats, gloves, and other disposable materials should be placed in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
